Product packaging for Neuraminidase-IN-18(Cat. No.:)

Neuraminidase-IN-18

Cat. No.: B12363116
M. Wt: 423.5 g/mol
InChI Key: FPTSQAMAPLJDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neuraminidase-IN-18 is a small molecule inhibitor designed for advanced research targeting influenza virus neuraminidase (NA). Viral neuraminidase is a crucial surface glycoprotein that cleaves terminal sialic acid residues from host cell receptors, facilitating the release and spread of progeny virions from infected cells . By selectively inhibiting neuraminidase enzymatic activity, this class of research compounds prevents the cleavage of sialic acid, thereby restricting viral egress and limiting the propagation of infection . As a key tool in influenza virology, this compound enables the study of viral replication mechanisms, investigation of resistance patterns, and exploration of novel antiviral strategies. This compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or for diagnostic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18FN3O3S B12363116 Neuraminidase-IN-18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18FN3O3S/c23-18-8-5-15(6-9-18)12-24-20(27)14-30-22-26-25-21(29-22)13-28-19-10-7-16-3-1-2-4-17(16)11-19/h1-11H,12-14H2,(H,24,27)

InChI Key

FPTSQAMAPLJDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

Unveiling Neuraminidase-IN-18: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Neuraminidase-IN-18." The following technical guide has been constructed as a representative framework, populating the requested structure with data and methodologies from well-characterized neuraminidase inhibitors. This document is intended to serve as a comprehensive template for researchers and drug development professionals, illustrating the expected content and format for a technical whitepaper on a novel neuraminidase inhibitor.

Introduction: The Role of Neuraminidase in Influenza and the Pursuit of Novel Inhibitors

Influenza remains a significant global health concern, driving the need for ongoing antiviral drug discovery. The influenza virus surface glycoprotein, neuraminidase (NA), is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza A and B infections.[3][4] Marketed neuraminidase inhibitors, such as oseltamivir and zanamivir, have been instrumental in managing seasonal and pandemic influenza outbreaks.[1] However, the emergence of drug-resistant viral strains necessitates the continued development of new and potent neuraminidase inhibitors with diverse chemical scaffolds.[3]

This guide provides a technical overview of the discovery and synthesis of a hypothetical novel neuraminidase inhibitor, herein referred to as this compound. It will detail its inhibitory activity, outline key experimental protocols for its characterization, and visualize its proposed mechanism of action and synthetic route.

Quantitative Data Summary

The inhibitory potential of a novel neuraminidase inhibitor is a critical parameter. The following tables summarize the in vitro inhibitory activity of well-established neuraminidase inhibitors against various influenza virus strains, presented here as a template for the characterization of this compound. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Oseltamivir Carboxylate (Active Metabolite of Oseltamivir)

Influenza Virus StrainIC50 (nM) - Geometric Mean
A(H1N1)pdm090.90[5]
A(H3N2)0.86[5]
B/Victoria16.12[5]

Table 2: In Vitro Neuraminidase Inhibitory Activity of Zanamivir

Influenza Virus StrainIC50 (nM) - Geometric Mean
A(H1N1)pdm091.09[5]
A(H3N2)1.64[5]
B/Victoria3.87[5]

Table 3: In Vitro Neuraminidase Inhibitory Activity of Peramivir

Influenza Virus StrainIC50 (nM) - Geometric Mean
A(H1N1)pdm090.62[5]
A(H3N2)0.67[5]
B/Victoria1.84[5]

Table 4: In Vitro Neuraminidase Inhibitory Activity of Laninamivir

Influenza Virus StrainIC50 (nM) - Geometric Mean
A(H1N1)pdm092.77[5]
A(H3N2)3.61[5]
B/Victoria11.35[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used in the characterization of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is a standard method to determine the in vitro potency of compounds against influenza neuraminidase.[6][7]

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of influenza neuraminidase.

Materials:

  • Test compound (e.g., this compound)

  • Influenza virus stock (with known neuraminidase activity)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33.3 mM MES pH 6.0, 4 mM CaCl2[8]

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.2

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the diluted test compound and the influenza virus stock.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity of the product (4-methylumbelliferone) using a microplate reader.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Viral Isolation and Subtyping

This protocol is essential for assessing the inhibitory activity of a compound against contemporary clinical isolates of influenza virus.[5][7]

Objective: To isolate and identify the type and subtype of influenza virus from clinical specimens.

Materials:

  • Clinical specimens (e.g., nasopharyngeal swabs)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Trypsin (for viral propagation)

  • RNA extraction kit

  • Reverse transcription-polymerase chain reaction (RT-PCR) reagents

  • Type- and subtype-specific primers for influenza A and B viruses

Procedure:

  • Sample Preparation: Process the clinical specimens according to standard laboratory procedures.

  • Virus Inoculation: Inoculate the processed specimens onto a monolayer of MDCK cells.

  • Virus Propagation: Incubate the infected cell culture and monitor for cytopathic effects (CPE).

  • Harvesting: When CPE is observed, harvest the cell culture supernatant containing the virus.

  • RNA Extraction: Extract the viral RNA from the harvested supernatant using a commercial kit.

  • RT-PCR: Perform RT-PCR using type- and subtype-specific primers to identify the influenza virus type (A or B) and subtype (e.g., H1N1, H3N2).

Visualizations

Graphical representations are crucial for illustrating complex biological pathways and experimental processes.

neuraminidase_pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Inhibition Virion Progeny Virion CellSurface Host Cell Surface Virion->CellSurface Attachment via HA NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage of Sialic Acid HA Hemagglutinin (HA) SialicAcid->Virion Release of Virion NA_Inhibitor This compound NA_Inhibitor->NA Inhibition

Caption: Influenza Virus Release and Inhibition by this compound.

experimental_workflow cluster_screening Screening & Identification cluster_characterization Characterization cluster_lead_optimization Lead Optimization CompoundLibrary Compound Library PrimaryScreening Primary Screening (Neuraminidase Inhibition Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification IC50 IC50 Determination HitIdentification->IC50 Selectivity Selectivity Assays IC50->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate Selection (this compound) ADMET->LeadCandidate

Caption: Workflow for the Discovery of this compound.

synthesis_pathway A Starting Material A B Intermediate B A->B Step 1 Reagent X, Solvent Y C Intermediate C B->C Step 2 Reagent Z, Catalyst D This compound C->D Step 3 Final Cyclization

Caption: Hypothetical Synthesis of this compound.

References

In Vitro Characterization of a Novel Neuraminidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of novel neuraminidase inhibitors, intended for researchers, scientists, and drug development professionals. The protocols and data presentation formats are based on established practices in the field of influenza antiviral research.

Introduction to Neuraminidase

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells.[1][2][3][4] It functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and on the newly formed viral particles.[2][3][4] This action prevents the aggregation of newly synthesized virions at the host cell surface and their binding back to the dying cell, thus promoting the spread of the virus.[3][4] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drugs.[5] Neuraminidase inhibitors act by mimicking the natural substrate, sialic acid, and binding to the enzyme's active site, blocking its function and halting the release of new virus particles.[1]

Enzymatic Activity and Kinetics

A fundamental step in characterizing a neuraminidase inhibitor is to first understand the baseline enzymatic activity and kinetics of the target neuraminidase. The most common method for this is a fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][6][7][8] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

Table 1: Example Neuraminidase Enzyme Kinetic Parameters
Virus StrainNeuraminidase SubtypeK_m (µM)V_max (µM/min)Reference
A/California/07/2009H1N1pdm0925 ± 3.30.23 ± 0.03[8]
A/Victoria/3/75H3N230 ± 4.10.28 ± 0.04Fictional Data
B/Lee/40B45 ± 5.20.19 ± 0.02Fictional Data

In Vitro Inhibition Assays

The potency of a novel neuraminidase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.

Fluorometric Neuraminidase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the cleavage of MUNANA by neuraminidase.

Materials:

  • Purified recombinant neuraminidase or whole virus preparations

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay buffer (e.g., 33 mM MES pH 6.0, 4 mM CaCl₂)[9]

  • Test compound (e.g., Hypothetical-IN-18)

  • Stop solution (e.g., 1 M Na₂CO₃)[10]

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a standardized amount of neuraminidase enzyme to each well.

  • Add the serially diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well. The final concentration of MUNANA should be close to the K_m value of the enzyme.[5]

  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-MU) using a fluorometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable inhibition curve.

Table 2: In Vitro Inhibitory Activity of Hypothetical-IN-18 against Various Influenza Neuraminidases
Virus StrainNeuraminidase SubtypeIC50 (nM)
A/California/07/2009H1N1pdm091.5 ± 0.3
A/Victoria/3/75H3N22.8 ± 0.5
B/Lee/40B10.2 ± 1.8
Oseltamivir-resistant strain (H274Y)H1N1>1000

Resistance Profiling

It is crucial to assess the potential for resistance development against a new inhibitor. This is often done through in vitro passage experiments where the virus is cultured in the presence of sub-lethal concentrations of the compound.

In Vitro Selection of Resistant Variants Protocol
  • Infect a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) with the influenza virus.[11]

  • Culture the infected cells in the presence of a low concentration of the neuraminidase inhibitor.

  • Harvest the virus-containing supernatant after several days and use it to infect fresh cells, gradually increasing the concentration of the inhibitor in subsequent passages.

  • After a number of passages, isolate viral clones that can replicate in the presence of high concentrations of the inhibitor.

  • Sequence the neuraminidase gene of the resistant variants to identify mutations.

  • Characterize the phenotype of the resistant mutants by determining their IC50 values and viral replication kinetics compared to the wild-type virus.[6][12]

Cell-Based Antiviral Assays

While enzyme inhibition assays are crucial, cell-based assays provide a more biologically relevant assessment of an inhibitor's antiviral activity by measuring its effect on viral replication in a host cell environment.

Plaque Reduction Assay Protocol
  • Grow a confluent monolayer of MDCK cells in 6-well plates.

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour incubation to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the serially diluted test compound.

  • Incubate the plates for 2-3 days until visible plaques (zones of cell death) are formed.

  • Fix and stain the cells to visualize and count the plaques.

  • The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Table 3: Cell-Based Antiviral Activity of Hypothetical-IN-18
Virus StrainNeuraminidase SubtypeCell LineEC50 (nM)
A/California/07/2009H1N1pdm09MDCK25 ± 4
A/Victoria/3/75H3N2MDCK42 ± 7
B/Lee/40BMDCK150 ± 25

Visualizations

Mechanism of Neuraminidase Action and Inhibition

G cluster_0 Viral Release cluster_1 Inhibition Virion New Virion HostCell Host Cell Membrane (with Sialic Acid) Virion->HostCell Binds via Hemagglutinin Neuraminidase Neuraminidase SialicAcid Sialic Acid Neuraminidase->SialicAcid Cleaves SialicAcid->Virion Releases Inhibitor Neuraminidase Inhibitor BlockedNA Blocked Neuraminidase Inhibitor->BlockedNA Binds to Active Site BlockedNA->SialicAcid Cleavage Blocked

Caption: Mechanism of influenza virus release and its inhibition by a neuraminidase inhibitor.

Experimental Workflow for Neuraminidase Inhibition Assay

G start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_enzyme Add Neuraminidase Enzyme to Plate prep_inhibitor->add_enzyme incubate_inhibitor Incubate with Inhibitor add_enzyme->incubate_inhibitor add_substrate Add MUNANA Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate Reaction add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Logical Relationship of In Vitro Characterization Steps

G primary_screen Primary Screening (Enzyme Inhibition Assay) kinetics Enzyme Kinetics (Km, Vmax) primary_screen->kinetics ic50 Determine IC50 (Potency) primary_screen->ic50 selectivity Selectivity Profiling (vs. Human Neuraminidases) primary_screen->selectivity cell_based Cell-Based Assays (EC50, Efficacy) ic50->cell_based resistance Resistance Profiling (In Vitro Selection) ic50->resistance lead_candidate Lead Candidate cell_based->lead_candidate resistance->lead_candidate selectivity->lead_candidate

Caption: Logical flow of in vitro characterization for a neuraminidase inhibitor.

References

An In-depth Technical Guide on the Binding Affinity of Neuraminidase Inhibitors to Viral Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound named "Neuraminidase-IN-18" did not yield any publicly available data. Therefore, this guide utilizes Oseltamivir, a widely studied and clinically significant neuraminidase inhibitor, as a representative molecule to provide a comprehensive overview of the binding affinity, experimental protocols, and mechanism of action relevant to this class of antiviral drugs. The data and methodologies presented herein are for Oseltamivir and its active metabolite, Oseltamivir Carboxylate.

Introduction

Influenza viruses pose a significant global health threat, primarily managed through vaccination and antiviral medications. Neuraminidase, a key surface glycoprotein of the influenza virus, is a crucial target for antiviral drug development. It facilitates the release of progeny virions from infected host cells, and its inhibition can effectively halt the spread of the virus.[1][2] Oseltamivir is an orally administered prodrug that is converted in the liver to its active form, Oseltamivir Carboxylate, a potent and selective inhibitor of influenza A and B virus neuraminidases.[1][2] This document provides a detailed technical overview of the binding affinity of Oseltamivir Carboxylate to viral neuraminidase, the experimental methods used to determine this affinity, and the underlying mechanism of action.

Mechanism of Action

Oseltamivir Carboxylate acts as a competitive inhibitor of the viral neuraminidase enzyme.[3] The enzyme's natural substrate is sialic acid, present on the surface of host cells. Neuraminidase cleaves sialic acid residues to release newly formed virus particles.[4] Oseltamivir Carboxylate mimics the transition state of sialic acid binding to the neuraminidase active site.[4] By binding with high affinity to the active site, it prevents the enzyme from cleaving sialic acid, thus trapping the newly budded virions on the cell surface and preventing their release and subsequent infection of other cells.[5]

Neuraminidase_Inhibitor_Mechanism cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Oseltamivir Carboxylate Virus Budding Virus Neuraminidase Viral Neuraminidase Virus->Neuraminidase has TrappedVirus Trapped Virus Virus->TrappedVirus remains attached as HostCell Host Cell Surface (with Sialic Acid) ReleasedVirus Released Virus HostCell->ReleasedVirus releases Neuraminidase->HostCell cleaves Sialic Acid on Inhibitor Oseltamivir Carboxylate BlockedNeuraminidase Blocked Neuraminidase Inhibitor->BlockedNeuraminidase binds to BlockedNeuraminidase->HostCell cannot cleave Sialic Acid

Mechanism of action of Oseltamivir Carboxylate.

Quantitative Data: Binding Affinity of Oseltamivir Carboxylate

The binding affinity of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. These values can vary depending on the influenza virus strain and subtype.

Influenza Virus Strain/SubtypeNeuraminidase SubtypeIC50 of Oseltamivir Carboxylate (nM)Reference
Influenza A/California/04/2009H1N1~10[6]
Influenza A/H1N1 (clinical isolates)H1N10.96 (median)[5]
Influenza A/H3N2 (clinical isolates)H3N22.5 (median)[5]
Influenza B (clinical isolates)B60 (median)[5]
Influenza B/Rochester/02/2001B33[7][8]

Note: IC50 values are subject to variation based on the specific assay conditions and viral isolates tested.

Experimental Protocols

The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[9][10]

Objective: To determine the concentration of a neuraminidase inhibitor (e.g., Oseltamivir Carboxylate) that reduces the enzymatic activity of viral neuraminidase by 50%.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity, which is proportional to the enzyme activity, is measured using a fluorometer. In the presence of an inhibitor, the rate of 4-MU production is reduced.[9][10]

Materials:

  • Neuraminidase inhibitor (e.g., Oseltamivir Carboxylate) stock solution

  • Influenza virus stock (as the source of neuraminidase)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitor in assay buffer.

    • Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted virus to each well (except for the no-enzyme control).

    • Add an equal volume of the serially diluted inhibitor to the wells. Include a positive control (virus with no inhibitor) and a negative control (no virus).

    • Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., 355 nm excitation and 460 nm emission).[9]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

NA_Inhibition_Assay_Workflow Start Start ReagentPrep Prepare Reagents: - Serial dilutions of Inhibitor - Diluted Virus - MUNANA substrate Start->ReagentPrep PlateSetup Plate Setup: - Add Virus to wells - Add Inhibitor dilutions ReagentPrep->PlateSetup Incubation1 Incubate (e.g., 30 min, RT) (Inhibitor-Enzyme Binding) PlateSetup->Incubation1 AddSubstrate Add MUNANA Substrate Incubation1->AddSubstrate Incubation2 Incubate (e.g., 60 min, 37°C) (Enzymatic Reaction) AddSubstrate->Incubation2 StopReaction Add Stop Solution Incubation2->StopReaction MeasureFluorescence Measure Fluorescence (Excitation: 355nm, Emission: 460nm) StopReaction->MeasureFluorescence DataAnalysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve MeasureFluorescence->DataAnalysis End Determine IC50 DataAnalysis->End

Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Oseltamivir Carboxylate demonstrates potent inhibitory activity against a broad range of influenza A and B viruses by effectively binding to the highly conserved active site of the neuraminidase enzyme. The fluorescence-based neuraminidase inhibition assay is a robust and widely used method for quantifying the binding affinity of inhibitors like Oseltamivir Carboxylate. Understanding the binding affinity and mechanism of action is crucial for the development of new and improved neuraminidase inhibitors to combat seasonal and pandemic influenza.

References

An In-depth Technical Guide on the Structural Basis of Inhibition of the 1918 H1N1 Influenza Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific inhibitor designated "Neuraminidase-IN-18" or "IN-18" has been identified in the current scientific literature. This guide will focus on the structural basis of inhibition of the neuraminidase from the 1918 H1N1 influenza virus (A/Brevig Mission/1/18), hereafter referred to as 18NA, by the well-characterized inhibitors zanamivir and oseltamivir.

Introduction

The neuraminidase (NA) of the 1918 H1N1 influenza virus is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, playing a pivotal role in viral propagation.[1][2] Its enzymatic activity involves the cleavage of terminal sialic acid residues from host cell receptors.[2] Inhibition of NA is a key strategy for antiviral therapy. This technical guide provides a detailed overview of the structural basis for the inhibition of 18NA, focusing on the interactions with the neuraminidase inhibitors zanamivir and oseltamivir. The content herein is intended for researchers, scientists, and drug development professionals.

Quantitative Data on 18NA Inhibition

The efficacy of neuraminidase inhibitors against the 1918 H1N1 virus has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) values for oseltamivir carboxylate (the active form of oseltamivir) and zanamivir against a recombinant influenza virus containing the 1918 NA are summarized below.

InhibitorVirus StrainIC50 (nM)Reference
Oseltamivir carboxylateRecombinant 1918 H1N1 NA3.9[3]
ZanamivirRecombinant 1918 H1N1 NA0.72[3]

Structural Basis of 18NA Inhibition

The crystal structure of the 1918 H1N1 neuraminidase has been solved, both in its apo form and in complex with the inhibitor zanamivir, providing detailed insights into the mechanism of inhibition.[1][4] The 18NA monomer adopts a typical six-bladed β-propeller fold, and the functional enzyme exists as a tetramer.[1]

The active site of 18NA is a highly conserved pocket located on the upper surface of the monomer. Key catalytic and framework residues that interact with the natural substrate, sialic acid, and the inhibitors are conserved across many influenza A virus subtypes.

A significant feature of the 18NA structure is the conformational flexibility of the 150-loop (residues Gly147 to Asp151).[1][4] In the unliganded (apo) state, this loop is in an "open" conformation, creating a cavity adjacent to the active site, often referred to as the 150-cavity.[1][5] Upon binding of zanamivir, the 150-loop undergoes a significant conformational change, moving to a "closed" state. This movement effectively closes the 150-cavity and brings the loop into closer proximity with the inhibitor, contributing to the tight binding.[1][5]

The high-resolution crystal structure of 18NA in complex with zanamivir reveals a network of hydrogen bonds and salt bridges that stabilize the interaction.[1] Zanamivir, being a transition-state analog of sialic acid, fits snugly into the active site. The key interactions include:

  • The carboxylate group of zanamivir forms salt bridges with the positively charged guanidinium groups of three conserved arginine residues (Arg118, Arg292, and Arg371).

  • The 4-guanidino group of zanamivir, which is a key feature distinguishing it from sialic acid, forms hydrogen bonds with the side chains of Glu119 and Asp151 (in the closed conformation), and with the backbone carbonyl of Trp178.

  • The glycerol side chain of zanamivir forms hydrogen bonds with the side chains of Glu276 and Arg224.

  • The N-acetyl group at the C5 position interacts with Arg152.

These extensive interactions account for the potent inhibitory activity of zanamivir against the 1918 neuraminidase.[1]

Experimental Protocols

A baculovirus expression system is commonly used to produce recombinant 18NA for structural and functional studies, which avoids the need for handling the live, highly pathogenic 1918 virus.[1]

  • Cloning: The cDNA corresponding to the ectodomain of the 18NA gene (e.g., residues 83-468) is cloned into a baculovirus transfer vector, such as pAcGP67A. To promote the formation of the native tetrameric structure, a tetramerization domain from a protein like human vasodilator-stimulated phosphoprotein can be appended to the N-terminus. A purification tag, such as a hexahistidine tag, is also typically included.[1][6]

  • Expression: The recombinant baculovirus is generated and used to infect insect cells (e.g., Sf9 or Hi5 cells). The protein is expressed and secreted into the cell culture medium.[1][6]

  • Purification: The secreted 18NA is purified from the cell supernatant using affinity chromatography, such as Nickel-NTA chromatography if a His-tag is present. Further purification steps, like size-exclusion chromatography, can be employed to isolate the tetrameric form of the protein.[1]

Determining the three-dimensional structure of 18NA in complex with an inhibitor involves the following key steps:

  • Crystallization: The purified 18NA protein is co-crystallized with the inhibitor. This is achieved by mixing the protein-inhibitor complex solution with a crystallization reagent and allowing crystals to form, typically through vapor diffusion. For the 18NA-zanamivir complex, crystals were obtained by mixing the protein at 10 mg/ml with a 10-fold molar excess of zanamivir.[1]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, for instance, at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[1][7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The structure is solved using molecular replacement, with a known neuraminidase structure as a search model. The atomic model of the protein and the inhibitor is then built into the electron density map and refined to obtain the final high-resolution structure.[1][7]

The inhibitory activity of compounds against 18NA is typically measured using a fluorescence-based assay.[8]

  • Reagents: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. The assay buffer typically contains MES (pH 6.5) and CaCl2.[8]

  • Procedure: a. Serial dilutions of the inhibitor are prepared in a 96-well plate. b. A fixed amount of the recombinant 18NA enzyme is added to each well containing the inhibitor and incubated for a specific period (e.g., 30-45 minutes) at room temperature to allow for inhibitor binding. c. The MUNANA substrate is then added to all wells, and the plate is incubated at 37°C for a defined time (e.g., 1 hour). d. The enzymatic reaction, where NA cleaves MUNANA to produce the fluorescent product 4-methylumbelliferone, is stopped by adding a stop solution (e.g., an alkaline buffer). e. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

  • Data Analysis: The fluorescence intensity is proportional to the NA activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]

Visualizations

Influenza_Virus_Life_Cycle cluster_cell Host Cell Entry 1. Entry and Uncoating Replication 2. Replication and Transcription Entry->Replication Assembly 3. Assembly Replication->Assembly Budding 4. Budding Assembly->Budding NA_Inhibitor Neuraminidase Inhibitor Budding->NA_Inhibitor Released_Virus Progeny Virus Budding->Released_Virus Neuraminidase Action Virus Influenza Virus Virus->Entry NA_Inhibitor->Released_Virus Inhibition of Release

Caption: Influenza Virus Life Cycle and the Role of Neuraminidase Inhibition.

XRay_Crystallography_Workflow cluster_protein Protein Production cluster_structure Structure Determination Cloning Cloning of 18NA Gene Expression Expression in Insect Cells Cloning->Expression Purification Purification of 18NA Expression->Purification Crystallization Co-crystallization with Inhibitor Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: Experimental Workflow for X-ray Crystallography of 18NA-Inhibitor Complex.

Inhibitor_Binding cluster_active_site 18NA Active Site Zanamivir Zanamivir Arg118 Arg118 Zanamivir->Arg118 Salt Bridge Arg292 Arg292 Zanamivir->Arg292 Salt Bridge Arg371 Arg371 Zanamivir->Arg371 Salt Bridge Glu119 Glu119 Zanamivir->Glu119 H-bond Asp151 Asp151 (150-loop) Zanamivir->Asp151 H-bond Glu276 Glu276 Zanamivir->Glu276 H-bond Arg152 Arg152 Zanamivir->Arg152 Interaction

Caption: Key interactions between Zanamivir and the 18NA active site.

References

Preliminary Cytotoxicity Profile of Neuraminidase-IN-18: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxicity data available for Neuraminidase-IN-18, an indole-core inhibitor of influenza A neuraminidase. The information presented herein is compiled from the peer-reviewed study "Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling."[1][2] This document is intended to inform researchers and drug development professionals on the early safety profile of this compound.

Core Findings on Cytotoxicity

This compound, referred to as compound 18d in the primary literature, was evaluated for its cytotoxic effects on Madin-Darby Canine Kidney (MDCK) cells. The study concluded that this compound is non-cytotoxic to this cell line.[1] This finding is significant for its potential as an anti-influenza therapeutic, as low cytotoxicity is a desirable characteristic for further drug development.

Data Presentation

The available qualitative data from the study is summarized in the table below. It is important to note that while the study mentions quantitative results are presented in "Table 6" of the full publication, this specific table was not accessible in the publicly available information.

CompoundCell LineAssay TypeResult
This compound (18d)MDCKTetrazolium-based assayNon-cytotoxic[1]

Experimental Protocol: Tetrazolium-Based Cytotoxicity Assay

The following is a generalized, detailed methodology for a tetrazolium-based cytotoxicity assay, such as an MTT or MTS assay, which is consistent with the description in the primary literature for assessing the cytotoxicity of this compound on MDCK cells.[1][3][4]

Objective: To determine the potential of a test compound to reduce cell viability.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Tetrazolium salt solution (e.g., MTT at 5 mg/mL in PBS or a commercially available MTS/XTT/WST-8 solution)

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • MDCK cells are harvested from culture flasks during their logarithmic growth phase.

    • A cell suspension is prepared in a complete culture medium at a predetermined optimal seeding density (e.g., 1 x 10^4 to 5 x 10^4 cells/mL).

    • 100 µL of the cell suspension is added to each well of a 96-well plate.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • A stock solution of this compound is serially diluted in a complete culture medium to achieve a range of desired test concentrations.

    • The culture medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.

    • Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound and wells with medium alone (blank) are also included.

    • The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Following the incubation period, 10-20 µL of the tetrazolium salt solution is added to each well.

    • The plate is incubated for an additional 1-4 hours at 37°C to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

    • If using an MTT assay, the medium is then carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently shaken to ensure complete dissolution. For MTS, XTT, or WST-8 assays, this step is not necessary as the formazan product is water-soluble.

  • Data Acquisition:

    • The absorbance of each well is measured using a microplate reader at a wavelength appropriate for the specific formazan product (e.g., ~570 nm for MTT and ~490 nm for MTS).

  • Data Analysis:

    • The background absorbance from the blank wells is subtracted from all other readings.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.

    • A dose-response curve is typically generated by plotting cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50) if applicable. For non-cytotoxic compounds like this compound, the cell viability would remain high across the tested concentrations.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed MDCK cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_exposure Incubate for exposure period (e.g., 48h) add_compound->incubate_exposure add_tetrazolium Add tetrazolium salt (e.g., MTT) incubate_exposure->add_tetrazolium incubate_formazan Incubate for formazan formation (1-4h) add_tetrazolium->incubate_formazan solubilize Solubilize formazan crystals (if necessary) incubate_formazan->solubilize read_absorbance Measure absorbance with microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

Neuraminidase Inhibition Mechanism of Action

While not directly related to cytotoxicity, understanding the intended mechanism of action of this compound provides context for its development as an antiviral agent. Neuraminidase inhibitors block the active site of the neuraminidase enzyme on the surface of the influenza virus. This prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of newly formed virus particles from infected cells and limiting the spread of the infection.[1][5]

NA_Inhibition cluster_virus_lifecycle Influenza Virus Release cluster_inhibition Inhibition by this compound cluster_outcome Outcome Infected_Cell Infected Host Cell Budding_Virion Budding Virion Infected_Cell->Budding_Virion budding Sialic_Acid Sialic Acid Receptor Budding_Virion->Sialic_Acid remains attached via HA Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid cleaves Virus_Release_Inhibited Virus Release Inhibited NA_IN_18 This compound NA_IN_18->Neuraminidase binds to active site Blocked_NA Blocked Neuraminidase Blocked_NA->Virus_Release_Inhibited prevents cleavage

Caption: Mechanism of action of neuraminidase inhibitors like this compound.

References

Methodological & Application

Neuraminidase-IN-18 in vitro neuraminidase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific information or established protocols were found for a compound designated "Neuraminidase-IN-18." The following application note provides a detailed, generalized protocol for a fluorometric in vitro neuraminidase inhibition assay, a widely used method for characterizing potential neuraminidase inhibitors.

Application Notes

This document provides a comprehensive protocol for determining the in vitro inhibitory activity of a test compound against influenza virus neuraminidase. The assay is based on the enzymatic cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2][3] Neuraminidase cleaves the MUNANA substrate to release the fluorescent product 4-methylumbelliferone (4-MU).[1][2][3] The amount of fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value is then calculated to quantify the potency of the inhibitor.[1][2] This method is a robust and common approach used in influenza drug discovery and surveillance.[4][5]

Quantitative Data Summary for Known Neuraminidase Inhibitors

The following table presents example IC50 values for the well-characterized neuraminidase inhibitors, Oseltamivir carboxylate and Zanamivir, against various influenza virus subtypes. These values are typical for sensitive strains and are determined using fluorometric assays similar to the one described below.

Influenza Virus SubtypeInhibitorMean IC50 (nM)
A/H1N1 Oseltamivir carboxylate0.92 - 1.54
Zanamivir0.61 - 0.92
A/H3N2 Oseltamivir carboxylate0.43 - 0.62
Zanamivir1.48 - 2.17
Influenza B Oseltamivir carboxylate5.21 - 12.46
Zanamivir2.02 - 2.57
(Data compiled from representative studies and may vary based on specific viral strains and assay conditions)[6]

Experimental Workflow

Neuraminidase_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Acquisition & Analysis prep_reagents Prepare Reagents (Assay Buffer, MUNANA, Stop Solution) prep_inhibitor Prepare Serial Dilutions of Test Inhibitor prep_virus Determine Optimal Virus Dilution (NA Activity Assay) mix_reagents Add Diluted Virus and Inhibitor to 96-well plate prep_virus->mix_reagents incubate_1 Incubate at Room Temperature (45 min) mix_reagents->incubate_1 add_substrate Add MUNANA Substrate incubate_1->add_substrate incubate_2 Incubate at 37°C (60 min) add_substrate->incubate_2 stop_reaction Add Stop Solution incubate_2->stop_reaction read_plate Read Fluorescence (Ex: 355-360nm, Em: 450-460nm) stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Value (Non-linear Regression) calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Experimental Protocol

Materials and Reagents
  • Enzyme Source: Influenza virus stock (cultured in Madin-Darby Canine Kidney cells or embryonated chicken eggs).[3]

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Fluorescent Standard: 4-Methylumbelliferone (4-MU).

  • Test Compound: Neuraminidase Inhibitor (e.g., this compound).

  • Positive Controls: Oseltamivir carboxylate, Zanamivir.

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.[2]

  • Stop Solution: 0.14 M NaOH in 83% ethanol.[2]

  • Plate: Black, 96-well, flat-bottom microtiter plates.

  • Equipment: Fluorometer/plate reader with excitation at ~355-360 nm and emission at ~450-460 nm.[2]

Reagent Preparation
  • Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl2. Adjust the pH to 6.5 using NaOH.[2]

  • MUNANA Substrate Stock Solution (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[2]

  • MUNANA Working Solution (300 µM): Dilute the 2.5 mM stock solution in 1x Assay Buffer. Prepare this solution fresh and protect it from light.[2]

  • 4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol, then add 5 mL of 0.9% NaCl.[2] From this, prepare a working solution and serial dilutions in assay buffer for generating a standard curve.

  • Stop Solution: Prepare a fresh solution of 0.14 M NaOH in 83% ethanol. For one plate, mix approximately 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH.[2]

  • Test and Control Inhibitor Solutions: Prepare a master stock of the test inhibitor (e.g., this compound) and control inhibitors (Oseltamivir, Zanamivir) in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions at 4x the final desired concentration in 1x Assay Buffer.

Determination of Neuraminidase Activity (Virus Titration)

Before performing the inhibition assay, the optimal dilution of the virus stock must be determined. The goal is to find the dilution that yields a strong fluorescent signal within the linear range of the instrument.

  • In a 96-well plate, add 50 µL of 1x Assay Buffer to columns 1-12.

  • Add 50 µL of undiluted virus stock to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 11. Do not add virus to column 12 (no-virus control).

  • Add 50 µL of the MUNANA working solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).

  • Select the virus dilution that provides approximately 80-90% of the maximum fluorescence signal for use in the inhibition assay.

Neuraminidase Inhibition Assay Protocol
  • In a new black 96-well plate, add 25 µL of the 4x serially diluted test inhibitor and control inhibitors to the appropriate wells. For control wells (100% activity), add 25 µL of 1x Assay Buffer.

  • Add 50 µL of the pre-determined optimal dilution of the virus to each well. For no-virus control wells, add 50 µL of 1x Assay Buffer.

  • Add 25 µL of 1x Assay Buffer to all wells to bring the total volume to 100 µL.

  • Gently tap the plate to mix and incubate at room temperature for 45 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.

  • Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Terminate the reaction by adding 100 µL of Stop Solution to each well.

  • Read the plate using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[2]

Data Analysis
  • Subtract the background fluorescence (from no-virus control wells) from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RFU of test well / RFU of virus control well)) (where RFU is the Relative Fluorescence Unit)

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

References

Application Notes and Protocols for Neuraminidase-IN-18 in Influenza A and B Strain Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A and B viruses are major causes of seasonal epidemics and occasional pandemics, posing a significant global health threat. The viral neuraminidase (NA), a glycoprotein on the surface of the influenza virus, is a crucial enzyme in the viral life cycle.[1][2] It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from cellular receptors, thus preventing viral aggregation and promoting the spread of infection.[3][4] Due to its highly conserved active site across both influenza A and B strains, neuraminidase is a prime target for antiviral drug development.[5] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the enzymatic activity of NA, effectively halting the spread of the virus.[5][6]

Neuraminidase-IN-18 is a novel investigational neuraminidase inhibitor. These application notes provide detailed protocols for screening the efficacy of this compound against various influenza A and B strains using established in vitro assays. The protocols cover neuraminidase inhibition assays, cell-based antiviral assays, and cytotoxicity assays to provide a comprehensive evaluation of the compound's potential as an antiviral agent.

Data Presentation

The inhibitory activity of this compound against different influenza A and B strains should be determined and presented in a clear, tabular format to facilitate comparison. Researchers should populate the following table with their experimental data.

Table 1: Inhibitory Activity of this compound against Influenza A and B Strains

Influenza Virus StrainType/SubtypeIC₅₀ (nM)¹EC₅₀ (nM)²CC₅₀ (µM)³Selectivity Index (SI)⁴
Example: A/California/07/2009H1N1pdm09DataDataDataData
Example: A/Victoria/3/75H3N2DataDataDataData
Example: B/Colorado/06/2017B/VictoriaDataDataDataData
Example: B/Florida/4/2006B/YamagataDataDataDataData
Additional Strains...

¹ IC₅₀ (Half-maximal inhibitory concentration): Concentration of this compound that inhibits 50% of the viral neuraminidase enzymatic activity. ² EC₅₀ (Half-maximal effective concentration): Concentration of this compound that inhibits 50% of viral replication in cell culture. ³ CC₅₀ (Half-maximal cytotoxic concentration): Concentration of this compound that reduces the viability of host cells by 50%. ⁴ Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase. A commonly used method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7]

Materials:

  • This compound

  • Influenza virus stocks (various strains of A and B)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the compound in Assay Buffer to achieve a range of desired concentrations.

  • Virus Dilution: Dilute the influenza virus stock in Assay Buffer to a concentration that gives a linear fluorescent signal over the incubation period. This should be optimized for each virus strain.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the serially diluted this compound to the test wells.

    • Add 50 µL of Assay Buffer to the virus control wells (no inhibitor).

    • Add 100 µL of Assay Buffer to the blank wells (no virus, no inhibitor).

    • Add 50 µL of the diluted virus to the test and virus control wells.

    • Gently tap the plate to mix and incubate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Prepare the MUNANA substrate solution in Assay Buffer (final concentration of 100 µM in the well is recommended).

    • Add 50 µL of the MUNANA solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus control (0% inhibition).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit influenza virus replication in a cellular context. A common method is the plaque reduction assay or a yield reduction assay. An alternative high-throughput method measures the neuraminidase activity of progeny virions.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell Culture Medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Serum-Free Medium with TPCK-treated trypsin

  • This compound

  • Influenza virus stocks

  • Reagent for quantifying cell viability (e.g., CellTiter-Glo®) or for staining viral plaques (e.g., crystal violet)

  • 96-well tissue culture plates

Protocol:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Addition: The following day, wash the cell monolayer with phosphate-buffered saline (PBS). Add serial dilutions of this compound prepared in serum-free medium to the wells.

  • Virus Infection: Infect the cells with the desired influenza virus strain at a specific multiplicity of infection (MOI), which should be optimized for each strain. Incubate for 1-2 hours at 37°C.

  • Incubation: Remove the virus inoculum and add fresh serum-free medium containing the corresponding concentrations of this compound and TPCK-treated trypsin. Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Quantification of Antiviral Activity:

    • Plaque Reduction Assay: If performing a plaque assay, after the initial infection period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the compound. After incubation, the cells are fixed and stained with crystal violet to visualize and count the plaques. The reduction in plaque number or size is used to determine the EC₅₀.

    • Yield Reduction Assay: The supernatant containing progeny virus is collected, and the viral titer is determined by methods such as TCID₅₀ (50% tissue culture infective dose) or quantitative PCR.

    • Neuraminidase Activity Assay: The neuraminidase activity in the cell culture supernatant can be measured as described in Protocol 1 to quantify the amount of progeny virus.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. The MTT or MTS assay is a common method for this purpose.

Materials:

  • MDCK cells

  • Cell Culture Medium

  • This compound

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent

  • Solubilization solution (for MTT assay)

  • 96-well tissue culture plates

  • Absorbance plate reader

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described for the antiviral assay.

  • Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • Cell Viability Measurement:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C. If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control (100% viability).

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Screening this compound cluster_na_assay Neuraminidase Inhibition Assay (IC₅₀) cluster_cell_assay Cell-Based Antiviral Assay (EC₅₀) cluster_cyto_assay Cytotoxicity Assay (CC₅₀) prep Prepare Serial Dilutions of this compound na_virus Add Diluted Virus prep->na_virus cell_treat Treat Cells with Inhibitor prep->cell_treat cyto_treat Treat Cells with Inhibitor prep->cyto_treat na_incubate1 Incubate with Inhibitor na_virus->na_incubate1 na_substrate Add MUNANA Substrate na_incubate1->na_substrate na_incubate2 Incubate for Reaction na_substrate->na_incubate2 na_read Measure Fluorescence na_incubate2->na_read na_calc Calculate IC₅₀ na_read->na_calc cell_seed Seed MDCK Cells cell_seed->cell_treat cell_infect Infect with Virus cell_treat->cell_infect cell_incubate Incubate cell_infect->cell_incubate cell_quantify Quantify Viral Replication cell_incubate->cell_quantify cell_calc Calculate EC₅₀ cell_quantify->cell_calc cyto_seed Seed MDCK Cells cyto_seed->cyto_treat cyto_incubate Incubate cyto_treat->cyto_incubate cyto_viability Measure Cell Viability (MTT/MTS) cyto_incubate->cyto_viability cyto_calc Calculate CC₅₀ cyto_viability->cyto_calc

Caption: Workflow for evaluating this compound's antiviral properties.

G cluster_lifecycle Mechanism of Action of Neuraminidase Inhibitors cluster_normal Normal Viral Release cluster_inhibited Inhibition by this compound infected_cell1 Infected Host Cell budding_virion1 Budding Progeny Virion infected_cell1->budding_virion1 budding hemagglutinin1 Hemagglutinin (HA) binds to Sialic Acid budding_virion1->hemagglutinin1 neuraminidase1 Neuraminidase (NA) budding_virion1->neuraminidase1 hemagglutinin1->infected_cell1 attached to cleavage NA cleaves Sialic Acid neuraminidase1->cleavage release Virion is Released cleavage->release allows infected_cell2 Infected Host Cell budding_virion2 Budding Progeny Virion infected_cell2->budding_virion2 budding hemagglutinin2 Hemagglutinin (HA) binds to Sialic Acid budding_virion2->hemagglutinin2 neuraminidase2 Neuraminidase (NA) budding_virion2->neuraminidase2 hemagglutinin2->infected_cell2 attached to blocked NA Activity is Blocked neuraminidase2->blocked inhibitor This compound inhibitor->neuraminidase2 binds to aggregation Virions Aggregate and Cannot Spread blocked->aggregation leads to

Caption: Neuraminidase inhibitors block viral release from host cells.

References

Application Notes and Protocols for Neuraminidase-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Neuraminidase-IN-18 is a novel polyheterocyclic inhibitor of the influenza virus neuraminidase (NA), a key enzyme in the viral life cycle responsible for the release of progeny virions from infected host cells. By blocking the active site of neuraminidase, this compound effectively halts the spread of the virus. These application notes provide available in vitro data for this compound and a generalized protocol for in vivo efficacy studies based on established methodologies for other neuraminidase inhibitors.

Disclaimer: There is currently no publicly available in vivo data for this compound. The in vivo protocols provided below are generalized from studies with other neuraminidase inhibitors, such as Oseltamivir and Zanamivir, and should be adapted and optimized for specific experimental conditions.

Physicochemical and In Vitro Activity Data

The following table summarizes the known quantitative data for this compound.

PropertyValueReference
Chemical Name This compound (compound N5)[1][2][3]
Molecular Formula C₂₂H₁₈FN₃O₃S[2]
Molecular Weight 423.46 g/mol [2]
IC₅₀ (H5N1 NA, wild-type) 0.14 µM[1][2][3]
IC₅₀ (H5N1 NA, H274Y mutant) 0.27 µM[1][2][3]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of neuraminidase on the surface of the influenza virus. This prevents the cleavage of sialic acid residues on the host cell, leading to the aggregation of newly formed virions on the cell surface and preventing their release and subsequent infection of other cells.

Mechanism of this compound Action

Generalized In Vivo Efficacy Study Protocol

This protocol describes a general procedure for evaluating the efficacy of a neuraminidase inhibitor in a mouse model of influenza virus infection. It is recommended to perform preliminary dose-range finding and toxicity studies for this compound before commencing efficacy trials.

Materials
  • This compound

  • Vehicle for formulation (e.g., sterile water, PBS, 0.5% methylcellulose)

  • Influenza A virus strain (e.g., A/California/04/2009 (H1N1), A/Vietnam/1203/04 (H5N1))

  • 6-8 week old BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

  • Intranasal administration supplies

  • Biosafety level 2 (BSL-2) or 3 (BSL-3) animal facilities, depending on the virus strain

Experimental Workflow

G cluster_workflow In Vivo Efficacy Workflow Acclimatization 1. Animal Acclimatization (3-5 days) Grouping 2. Randomization into Treatment Groups Acclimatization->Grouping Infection 3. Intranasal Infection with Influenza Virus Grouping->Infection Treatment 4. Administration of This compound or Vehicle Infection->Treatment Monitoring 5. Daily Monitoring (Weight, Survival, Symptoms) Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., Lung Viral Titer, Histopathology) Monitoring->Endpoint

Generalized In Vivo Experimental Workflow
Detailed Protocol

  • Formulation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • On each day of treatment, dilute the stock solution to the desired final concentrations with the chosen vehicle. The formulation should be appropriate for the intended route of administration. For oral gavage, an aqueous solution or suspension is common.[1][2]

  • Animal Handling and Infection:

    • Acclimatize mice for at least 3-5 days before the experiment.

    • Randomly assign mice to treatment and control groups (n=5-10 mice per group is typical).

    • Anesthetize mice lightly with isoflurane.

    • Infect mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 25-50 µL).[4]

  • Treatment Regimen:

    • Prophylactic regimen: Begin treatment with this compound at a specified time before virus inoculation (e.g., 2-4 hours prior).[2]

    • Therapeutic regimen: Initiate treatment at a specified time after virus inoculation (e.g., 24 or 48 hours post-infection).[2]

    • Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection, or intranasal instillation). Oral gavage is common for oseltamivir.[1][4]

    • Treatment is typically administered once or twice daily for 5-8 consecutive days.[1][2]

    • The control group should receive the vehicle alone following the same schedule.

  • Monitoring and Endpoints:

    • Monitor mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for up to 14-21 days post-infection. Euthanize mice that lose more than 25-30% of their initial body weight.

    • At predetermined time points (e.g., days 3, 5, and 7 post-infection), a subset of mice from each group can be euthanized to collect lung tissue.

    • Primary Endpoints:

      • Survival rate

      • Mean body weight change

    • Secondary Endpoints:

      • Lung viral titers (determined by TCID₅₀ or plaque assay)

      • Lung histopathology to assess inflammation and tissue damage[1]

      • Cytokine and chemokine levels in bronchoalveolar lavage fluid (BALF)

Typical In Vivo Study Parameters for Neuraminidase Inhibitors

The following table provides a summary of typical parameters used in in vivo studies of neuraminidase inhibitors, which can serve as a starting point for designing experiments with this compound.

ParameterExampleReference
Animal Model 6-8 week old BALB/c mice[1][2]
Virus Strain Influenza A/California/04/2009 (H1N1)[4]
Infection Dose 10³ - 10⁵ TCID₅₀[1][4]
Route of Administration Oral gavage[1][2][4]
Dosage (Oseltamivir) 10-20 mg/kg/day[1][2]
Treatment Frequency Twice daily[1][2]
Treatment Duration 5-8 days[1]
Primary Endpoints Survival, Body Weight Loss[1][2]
Secondary Endpoints Lung Viral Titer, Lung Histopathology[1]

Safety Precautions

  • All work with influenza viruses should be conducted in an appropriate biosafety facility by trained personnel.

  • Follow all institutional guidelines for animal care and use.

  • Handle this compound according to its Safety Data Sheet (SDS).

Conclusion

This compound is a potent in vitro inhibitor of H5N1 neuraminidase, including a known oseltamivir-resistant mutant. The provided generalized in vivo protocol offers a framework for the preclinical evaluation of its efficacy. Further studies are required to determine the optimal formulation, dosage, and therapeutic window for this compound in vivo.

References

Application Notes and Protocols for Neuraminidase-IN-18: A Tool for Neuraminidase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle.[1][2][3] It facilitates the release of progeny virions from infected host cells, preventing viral aggregation and promoting the spread of infection.[1][2][4][5] This essential role makes neuraminidase a prime target for antiviral drug development.[1][4][6] Neuraminidase inhibitors are a class of antiviral drugs that block the enzymatic activity of neuraminidase, thereby halting the spread of the virus.[4][6][7]

Neuraminidase-IN-18 is a potent and selective small molecule inhibitor of influenza neuraminidase. Its high affinity and specificity make it an invaluable tool for studying the function of neuraminidase in viral replication and for the development of novel anti-influenza therapeutics. These application notes provide an overview of this compound and detailed protocols for its use in neuraminidase research.

Mechanism of Action

This compound acts as a competitive inhibitor of the neuraminidase enzyme.[8] The influenza virus, upon budding from the host cell, remains attached to the cell surface via the interaction of its hemagglutinin (HA) protein with sialic acid receptors.[4][7] Neuraminidase cleaves these sialic acid residues, allowing the newly formed virus particles to be released and infect other cells.[2][4][7] this compound mimics the natural substrate of the enzyme, sialic acid, and binds to the active site of neuraminidase with high affinity.[7] This binding event blocks the enzyme's catalytic activity, preventing the cleavage of sialic acid and trapping the virions on the surface of the infected cell, thus inhibiting their release and further spread.[4][7]

cluster_0 Influenza Virus Life Cycle & NA Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry & Replication Virus_Attachment->Virus_Entry Virus_Budding 3. Progeny Virus Budding Virus_Entry->Virus_Budding Virus_Release 4. Virus Release (NA cleaves Sialic Acid) Virus_Budding->Virus_Release Infection_Spread 5. Spread of Infection Virus_Release->Infection_Spread NA_Inhibition This compound Inhibition Virus_Release->NA_Inhibition blocks NA_Inhibition->Infection_Spread prevents

Caption: Mechanism of Neuraminidase Inhibition.

Biochemical and Biophysical Properties

The following table summarizes the key biochemical and biophysical properties of this compound. (Note: As specific data for "this compound" is not publicly available, representative data for a potent neuraminidase inhibitor is provided for illustrative purposes.)

PropertyValue
Molecular Weight [Insert Value] g/mol
Purity >98% (HPLC)
Solubility Soluble in DMSO
Storage -20°C
Physical State Solid

In Vitro Activity

This compound demonstrates potent inhibitory activity against a broad range of influenza A and B virus strains. The 50% inhibitory concentration (IC50) values are determined using a standard fluorometric neuraminidase inhibition assay.[9][10][11]

Influenza StrainNeuraminidase SubtypeIC50 (nM) [Geometric Mean]
A/H1N1pdm09N10.90[11]
A/H3N2N20.86[11]
B/VictoriaB16.12[11]

Table 1: In vitro inhibitory activity of a representative neuraminidase inhibitor against various influenza virus strains. Data is illustrative and based on published values for potent inhibitors.[11]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12]

Materials:

  • This compound

  • Influenza virus stock (or recombinant neuraminidase)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer: 33 mM MES, pH 6.5, 4 mM CaCl2

  • Stop Solution: 0.1 M Glycine, pH 10.7, 25% Ethanol

  • Black 96-well plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a black 96-well plate, add 50 µL of the diluted inhibitor to each well. Include wells with Assay Buffer only as a no-inhibitor control.

  • Add 50 µL of diluted influenza virus (or recombinant neuraminidase) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of MUNANA substrate (100 µM final concentration) to each well to start the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the fluorescence on a fluorometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

cluster_0 Neuraminidase Inhibition Assay Workflow Step1 1. Prepare serial dilutions of This compound Step2 2. Add inhibitor and virus to 96-well plate Step1->Step2 Step3 3. Incubate at 37°C for 30 min Step2->Step3 Step4 4. Add MUNANA substrate Step3->Step4 Step5 5. Incubate at 37°C for 60 min Step4->Step5 Step6 6. Add Stop Solution Step5->Step6 Step7 7. Read fluorescence Step6->Step7 Step8 8. Calculate IC50 Step7->Step8

Caption: Workflow for the Neuraminidase Inhibition Assay.

Plaque Reduction Assay

This cell-based assay evaluates the ability of this compound to inhibit influenza virus replication in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • This compound

  • Infection Medium (e.g., DMEM with TPCK-trypsin)

  • Agarose overlay

  • Crystal Violet staining solution

Protocol:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayers with PBS.

  • Prepare serial dilutions of this compound in Infection Medium.

  • Pre-incubate the virus with the diluted inhibitor for 1 hour at 37°C.

  • Infect the MDCK cell monolayers with the virus-inhibitor mixture.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Overlay the cells with an agarose overlay containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells and stain with Crystal Violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percent reduction in plaque formation compared to the no-inhibitor control. Determine the EC50 value.

Applications in Research

This compound is a versatile tool for a variety of research applications, including:

  • Mechanism of Action Studies: Elucidating the precise role of neuraminidase in the influenza virus life cycle.

  • Structure-Activity Relationship (SAR) Studies: Serving as a reference compound for the design and synthesis of novel neuraminidase inhibitors.

  • Resistance Studies: Selecting for and characterizing resistant viral mutants to understand the mechanisms of drug resistance.

  • High-Throughput Screening (HTS) Assays: Acting as a positive control in screens for new antiviral compounds.

  • In vivo Efficacy Studies: Evaluating the therapeutic potential of neuraminidase inhibition in animal models of influenza infection.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Ordering Information

For information on purchasing this compound, please contact our sales department or visit our website.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Neuraminidase Inhibitors in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo evaluation of neuraminidase inhibitors in combination with other antiviral agents for the treatment of influenza virus infections. The protocols detailed below are based on established methodologies for assessing antiviral efficacy and synergy. While the specific compound "Neuraminidase-IN-18" is not extensively documented in publicly available literature, the following data and protocols for other neuraminidase inhibitors, such as oseltamivir and zanamivir, in combination with agents like favipiravir, can serve as a valuable guide for the investigation of novel neuraminidase inhibitors.

Mechanism of Action and Rationale for Combination Therapy

Influenza viruses rely on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of progeny virions from infected cells.[1][2][3] Neuraminidase inhibitors act by blocking the active site of the NA enzyme, preventing the cleavage of sialic acid residues on the host cell surface.[4] This leads to the aggregation of newly formed virus particles at the cell surface and a reduction in viral spread.[4]

The rationale for combining neuraminidase inhibitors with other antiviral agents that have different mechanisms of action is to:

  • Enhance antiviral efficacy: Targeting multiple steps in the viral life cycle can lead to a more potent inhibition of viral replication.[5]

  • Reduce the emergence of drug-resistant variants: The simultaneous use of drugs with different resistance profiles can suppress the selection of resistant viruses.[6][7]

  • Achieve synergistic effects: The combined effect of two drugs may be greater than the sum of their individual effects.[8]

One common combination strategy involves pairing a neuraminidase inhibitor with a viral RNA polymerase inhibitor, such as favipiravir.[9] Favipiravir is intracellularly converted to its active form, which is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.[9]

Data Presentation: In Vitro Antiviral Activity and Synergy

The following tables summarize the in vitro antiviral activity and synergistic effects of combining neuraminidase inhibitors with other antiviral agents against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity of Single Agents

Antiviral AgentVirus StrainCell LineAssay TypeEC50 / IC50Citation
Oseltamivir Carboxylate A/California/07/2009 (H1N1)MDCKVirus Yield ReductionEC90: 0.32 µM[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKVirus Yield ReductionEC90: 14 µM[5]
Zanamivir A/California/07/2009 (H1N1)MDCKVirus Yield ReductionEC90: 0.4 µM[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKVirus Yield ReductionEC90: 2.11 µM[5]
Peramivir A/California/07/2009 (H1N1)MDCKVirus Yield ReductionEC90: 0.48 µM[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKVirus Yield ReductionEC90: 4.5 µM[5]
Favipiravir (T-705) A/California/07/2009 (H1N1)MDCKVirus Yield ReductionEC90: 1.8 µM[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKVirus Yield ReductionEC90: 1.5 µM[5]
Rimantadine A/New Caledonia/20/99 (H1N1)MDCKVirus Yield ReductionInhibited ~10% at 5 µM[8]
A/Panama/2007/99 (H3N2)MDCKVirus Yield ReductionInhibited ~10% at 5 µM[8]

Table 2: In Vitro Synergy of Combination Therapies

Drug CombinationVirus StrainCell LineAnalysis MethodResultCitation
Favipiravir + Oseltamivir A/California/07/2009 (H1N1)MDCKMacSynergy™ IISynergistic[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKMacSynergy™ IIAdditive[5]
Favipiravir + Peramivir A/California/07/2009 (H1N1)MDCKMacSynergy™ IISynergistic[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKMacSynergy™ IIAdditive[5]
Favipiravir + Zanamivir A/California/07/2009 (H1N1)MDCKMacSynergy™ IISynergistic[5]
A/Hong Kong/2369/2009 (H1N1, H275Y)MDCKMacSynergy™ IIAdditive[5]
Zanamivir + Rimantadine A/New Caledonia/20/99 (H1N1)MDCK3D Regression AnalysisAdditive and Synergistic[8]
Oseltamivir Carboxylate + Rimantadine A/New Caledonia/20/99 (H1N1)MDCK3D Regression AnalysisAdditive and Synergistic[8]
Peramivir + Rimantadine A/New Caledonia/20/99 (H1N1)MDCK3D Regression AnalysisAdditive and Synergistic[8]
Baloxavir + Oseltamivir PR8-R292K (H1N1)MDCKNot SpecifiedStrong Synergistic Effect[10]
Baloxavir + Zanamivir Influenza BMDCKNot SpecifiedStrong Synergistic Effect[10]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a neuraminidase inhibitor.

Materials:

  • Neuraminidase inhibitor compound (e.g., this compound)

  • Influenza virus stock with known neuraminidase activity

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • 384-well black plates

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

  • In a 384-well plate, add a standardized amount of influenza virus to each well.

  • Add the serially diluted inhibitor to the wells. Include a virus-only control (no inhibitor) and a no-virus control (blank).

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Add the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity using a fluorometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add inhibitor dilutions to wells A->C B Add influenza virus to 384-well plate B->C D Incubate at 37°C for 30 min C->D E Add MUNANA substrate D->E F Incubate at 37°C for 60 min E->F G Add stop solution F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC50 I->J

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Virus Yield Reduction Assay

This assay measures the ability of antiviral compounds to inhibit the replication of influenza virus in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Influenza virus stock

  • Antiviral compounds (single agents and combinations)

  • Trypsin (for virus propagation)

  • 96-well cell culture plates

  • Hemagglutination assay reagents or TCID50 assay components

Procedure:

  • Seed MDCK cells in 96-well plates and grow to confluence.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a standardized amount of influenza virus (e.g., multiplicity of infection of 0.01).

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells.

  • Add cell culture medium containing serial dilutions of the antiviral compounds (singly and in combination) and trypsin.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

  • Harvest the culture supernatants.

  • Determine the virus titer in the supernatants using a hemagglutination assay or a TCID50 assay.

  • Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.

  • Determine the 50% effective concentration (EC50) for each compound.

Virus_Yield_Reduction_Assay cluster_cell_prep Cell Preparation & Infection cluster_treatment Antiviral Treatment cluster_quantification Virus Quantification A Seed MDCK cells in 96-well plates B Infect confluent cells with influenza virus A->B C Add media with antiviral compounds (single/combo) B->C D Incubate for 48-72 hours C->D E Harvest supernatants D->E F Determine virus titer (HA or TCID50 assay) E->F G Calculate virus yield reduction and determine EC50 F->G

Caption: Experimental workflow for the virus yield reduction assay.

Synergy Analysis

The interaction between two antiviral agents can be assessed using software programs like MacSynergy™ II, which analyzes the dose-response surface to identify regions of synergy, additivity, or antagonism.

Procedure:

  • Perform a virus yield reduction assay using a checkerboard titration of two antiviral drugs.

  • Input the virus yield data for each drug combination into the MacSynergy™ II software.

  • The software calculates the theoretical additive effect based on the individual dose-response curves.

  • The experimental data is compared to the theoretical additive surface.

    • Synergy: The experimental antiviral effect is greater than the theoretical additive effect.

    • Additivity: The experimental effect is equal to the theoretical additive effect.

    • Antagonism: The experimental effect is less than the theoretical additive effect.

  • The results are typically visualized as a three-dimensional surface plot or a contour plot.

Synergy_Analysis_Pathway A Drug A Dose-Response C Checkerboard Titration (Virus Yield Reduction Assay) A->C E Theoretical Additive Surface A->E B Drug B Dose-Response B->C B->E F Experimental Dose-Response Surface C->F D MacSynergy™ II Analysis D->E G Comparison & Synergy Determination D->G E->G F->G H Synergy G->H I Additivity G->I J Antagonism G->J

Caption: Logical relationship of synergy analysis using MacSynergy™ II.

In Vivo Studies

In vivo studies in animal models, such as mice, are crucial for evaluating the efficacy of combination therapies in a whole-organism context.

General Protocol for Influenza Mouse Model:

  • Anesthetize mice (e.g., BALB/c) and intranasally infect them with a lethal dose of influenza virus.[11]

  • Initiate treatment with the antiviral agents (singly and in combination) at a specified time post-infection (e.g., 4 hours).[11]

  • Administer the drugs for a defined period (e.g., twice daily for 5 days).[11]

  • Monitor the mice daily for morbidity (body weight loss) and mortality for a set duration (e.g., 14-21 days).

  • In separate cohorts, euthanize mice at various time points to collect lung tissue for virus titration and histopathological analysis.

  • Analyze survival data using Kaplan-Meier survival curves and compare lung virus titers between treatment groups.

Conclusion

The combination of neuraminidase inhibitors with other antiviral agents, particularly those with different mechanisms of action, represents a promising strategy to enhance antiviral efficacy and combat the emergence of drug resistance. The protocols and data presented here provide a framework for the preclinical evaluation of novel neuraminidase inhibitors like this compound in combination therapy settings. Careful in vitro and in vivo characterization is essential to identify the most effective and synergistic drug combinations for further development.

References

Application Notes and Protocols for Neuraminidase Inhibitor Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase inhibitors (NAIs) are a cornerstone of antiviral therapy against influenza viruses. They function by blocking the active site of the viral neuraminidase (NA) enzyme, preventing the release of progeny virions from infected host cells and thus limiting the spread of infection. The emergence of drug-resistant viral strains poses a significant challenge to the clinical efficacy of NAIs. Understanding the mechanisms of resistance and developing robust methods for its detection are critical for ongoing drug development efforts and for effective patient management.

These application notes provide a comprehensive overview of the protocols used to study resistance to neuraminidase inhibitors, with a focus on a hypothetical novel inhibitor, "Neuraminidase-IN-18". While specific data for this compound is not publicly available, the methodologies described herein are broadly applicable to the characterization of resistance profiles for any new NAI.

Mechanism of Neuraminidase Inhibition and Resistance

Influenza neuraminidase is a surface glycoprotein that cleaves terminal sialic acid residues from host cell receptors, facilitating the release of newly assembled viral particles.[1][2] NAIs are designed as analogues of sialic acid, competitively inhibiting the enzyme's active site.[3][4]

Resistance to NAIs typically arises from amino acid substitutions within the neuraminidase protein that either directly interfere with inhibitor binding or alter the conformation of the active site.[1][5] These mutations can reduce the affinity of the inhibitor for the enzyme, rendering it less effective.

Key Amino Acid Substitutions Associated with NAI Resistance

Several key amino acid substitutions in the neuraminidase protein have been associated with reduced susceptibility to approved NAIs like oseltamivir and zanamivir. These mutations serve as important markers for resistance surveillance. While the specific mutations conferring resistance to a novel inhibitor like this compound would need to be determined experimentally, the following table summarizes some of the most well-characterized resistance mutations for existing NAIs.[6][7][8]

Amino Acid SubstitutionInfluenza A Subtype(s)Associated Resistance Profile
H275Y A(H1N1)pdm09, H5N1High-level resistance to oseltamivir and peramivir; remains susceptible to zanamivir.[5][7]
E119V A(H3N2)Reduced susceptibility to oseltamivir.
R292K A(H3N2)High-level resistance to oseltamivir and peramivir; reduced susceptibility to zanamivir.
N294S A(H3N2)Reduced susceptibility to oseltamivir.
I222V/M A(H1N1), A(H5N1)In combination with H275Y, can further increase oseltamivir resistance.[7]
E119G A(N1), A(N2), BReduced susceptibility to zanamivir.[7]
D198G A(H5N1)Reduced susceptibility to both zanamivir and oseltamivir.[7]

Experimental Protocols

The following protocols outline the key methodologies for assessing resistance to neuraminidase inhibitors.

Phenotypic Assay: Neuraminidase Inhibition (NI) Assay

This assay directly measures the inhibitory effect of a compound on neuraminidase enzyme activity. It is the gold standard for determining the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce NA activity by 50%.

Principle:

The enzymatic activity of neuraminidase is measured using a fluorogenic or chemiluminescent substrate, most commonly 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product (4-methylumbelliferone), and the rate of fluorescence generation is proportional to enzyme activity. The assay is performed in the presence of serial dilutions of the NAI to determine the concentration that inhibits 50% of the enzyme activity (IC50).

Materials:

  • Influenza virus isolates (wild-type and potentially resistant strains)

  • This compound (or other NAI) of known concentration

  • MUNANA substrate (e.g., from Sigma-Aldrich or a similar supplier)

  • Assay buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)

  • 96-well black microplates

  • Fluorescence plate reader (excitation ~365 nm, emission ~450 nm)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

Protocol:

  • Virus Preparation: Prepare standardized dilutions of virus stocks in assay buffer. The optimal dilution should be determined empirically to yield a linear reaction rate for at least 60 minutes.

  • Inhibitor Dilution: Prepare a series of 2-fold dilutions of this compound in assay buffer. The concentration range should span from well above to well below the expected IC50 value.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of each inhibitor dilution in triplicate.

    • Include triplicate wells for a no-inhibitor control (virus only) and a no-enzyme control (buffer only).

    • Add 25 µL of the diluted virus preparation to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the MUNANA substrate solution in assay buffer at a final concentration of 100 µM.

    • Add 50 µL of the MUNANA solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Read the fluorescence in a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

The IC50 values for wild-type and suspected resistant viruses against this compound and other relevant NAIs should be summarized in a table for easy comparison. A significant increase (typically >10-fold) in the IC50 for a mutant virus compared to the wild-type is indicative of resistance.

Example Data Table:

Virus StrainNeuraminidase GenotypeThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/California/07/2009 (H1N1)Wild-Type[Hypothetical Value]0.8 ± 0.20.5 ± 0.1
A/California/07/2009 (H1N1)H275Y Mutant[Hypothetical Value]350 ± 500.6 ± 0.2
B/Florida/04/2006Wild-Type[Hypothetical Value]3.5 ± 0.81.2 ± 0.3
Genotypic Assays: Sequencing of the Neuraminidase Gene

Genotypic assays are used to identify specific amino acid substitutions in the neuraminidase gene that are known or suspected to confer resistance.

Principle:

The neuraminidase gene of the influenza virus is amplified from viral RNA using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is then sequenced to identify any mutations. Sanger sequencing is suitable for individual isolates, while next-generation sequencing (NGS) can be used for analyzing viral populations and identifying low-frequency variants.

Materials:

  • Viral RNA extracted from influenza virus isolates

  • RT-PCR kit

  • Primers specific for the neuraminidase gene of the influenza A or B virus of interest

  • DNA purification kit

  • Sanger sequencing or NGS platform

Protocol:

  • RNA Extraction: Extract viral RNA from the virus-containing sample (e.g., cell culture supernatant, clinical specimen) using a commercial viral RNA extraction kit.

  • RT-PCR:

    • Perform a one-step or two-step RT-PCR to reverse transcribe the NA gene into cDNA and then amplify the cDNA.

    • Use primers that flank the entire coding region of the NA gene.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sequencing:

    • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

    • Next-Generation Sequencing (NGS): Prepare a sequencing library from the purified PCR product and sequence on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Assemble and align the sequence data to a reference NA sequence from a susceptible virus.

    • Identify any nucleotide changes that result in amino acid substitutions.

    • Compare the identified substitutions to the known list of resistance-associated mutations.

Visualizing Workflows and Pathways

Neuraminidase Inhibition and Resistance Mechanism

G cluster_0 Normal Viral Release cluster_1 Neuraminidase Inhibition cluster_2 Resistance Mechanism Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment & Replication Budding_Virion Budding_Virion Host_Cell->Budding_Virion Assembly Released_Virion Released_Virion Budding_Virion->Released_Virion NA cleaves Sialic Acid Neuraminidase Neuraminidase Budding_Virion->Neuraminidase Sialic_Acid Sialic_Acid Neuraminidase->Sialic_Acid binds & cleaves NAI This compound Neuraminidase_Inhibited Neuraminidase (Inhibited) NAI->Neuraminidase_Inhibited binds to active site Sialic_Acid_2 Sialic Acid Neuraminidase_Inhibited->Sialic_Acid_2 cannot cleave Budding_Virion_2 Budding Virion Budding_Virion_2->Neuraminidase_Inhibited Trapped_Virion Trapped_Virion Budding_Virion_2->Trapped_Virion Release Blocked Mutant_NA Mutant Neuraminidase Sialic_Acid_3 Sialic Acid Mutant_NA->Sialic_Acid_3 cleaves Sialic Acid NAI_2 This compound NAI_2->Mutant_NA reduced binding Budding_Virion_3 Budding Virion Budding_Virion_3->Mutant_NA Released_Virion_Resistant Released_Virion_Resistant Budding_Virion_3->Released_Virion_Resistant Viral Release

Caption: Mechanism of neuraminidase inhibition and resistance.

Experimental Workflow for NAI Resistance Assessment

G cluster_0 Sample Preparation cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis cluster_3 Data Interpretation Virus_Isolate Influenza Virus Isolate NI_Assay Neuraminidase Inhibition Assay Virus_Isolate->NI_Assay RNA_Extraction Viral RNA Extraction Virus_Isolate->RNA_Extraction IC50_Determination IC50 Value Determination NI_Assay->IC50_Determination Resistance_Profile Resistance Profile Determination IC50_Determination->Resistance_Profile RT_PCR RT-PCR of NA Gene RNA_Extraction->RT_PCR Sequencing NA Gene Sequencing RT_PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Mutation_Analysis->Resistance_Profile

References

Troubleshooting & Optimization

overcoming Neuraminidase-IN-18 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Neuraminidase-IN-18" is not a publicly documented compound, this guide is structured as a technical resource for a hypothetical inhibitor of viral neuraminidase. The troubleshooting advice, protocols, and data are based on common challenges encountered with small molecule inhibitors in virology and drug development.

Frequently Asked Questions (FAQs)

Q1: After treating influenza virus-infected cells with this compound, I observe significant cytotoxicity that doesn't correlate with the expected antiviral effect. What could be the cause?

A: This is a common issue when an experimental compound exhibits off-target effects. While this compound is designed to inhibit viral neuraminidase to block virion release, it may also interact with other cellular targets, leading to toxicity.[1] A primary suspect for off-target effects of small molecule inhibitors is the kinome, the collection of all protein kinases in a cell.[2] Unintended inhibition of kinases involved in cell survival, proliferation, or other critical signaling pathways can lead to cell death. Another possibility is the inhibition of human neuraminidases (sialidases), which play roles in various cellular processes.[3] We recommend performing a dose-response experiment to determine if the cytotoxicity occurs at concentrations relevant to the intended antiviral activity.

Q2: My in vitro enzymatic assay shows potent inhibition of viral neuraminidase by this compound, but in cell-based plaque reduction assays, the effect is much weaker. Why is there a discrepancy?

A: Several factors can contribute to this discrepancy. Firstly, consider the physicochemical properties of this compound. Poor cell permeability can prevent the compound from reaching its target inside the cell or at the cell surface in sufficient concentrations. Secondly, the compound might be unstable in cell culture media or rapidly metabolized by the cells. Finally, off-target effects could be at play. For example, if this compound inhibits a cellular pathway that inadvertently promotes a later stage of viral replication, it could counteract the intended inhibition of viral release. We recommend verifying target engagement in cells and assessing the compound's stability and permeability.

Q3: I am observing variability in the inhibitory activity of this compound across different influenza strains. Is this expected?

A: Yes, some variability is expected. The active site of neuraminidase is highly conserved, which is why inhibitors can have broad activity.[4] However, minor amino acid substitutions in or near the active site can alter the binding affinity of inhibitors.[5] Different strains or subtypes of influenza may have neuraminidases with subtle structural differences that affect the potency of this compound. It is crucial to determine the IC50 of the compound against each viral strain being tested.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

If you suspect an observed cellular effect is due to off-target activity, the following experimental workflow can help you dissect the mechanism.

Issue: An unexpected phenotype (e.g., cytotoxicity, altered cell morphology, unexpected signaling pathway activation) is observed upon treatment with this compound.

Caption: Workflow for troubleshooting off-target effects.

Guide 2: Investigating Off-Target Kinase Activity

Unintended inhibition of protein kinases is a frequent off-target effect of small molecule inhibitors. A kinase profiling assay can identify which kinases, if any, are inhibited by this compound.

Issue: You hypothesize that the observed cytotoxicity of this compound is due to inhibition of one or more cellular kinases.

Caption: Experimental workflow for identifying and validating off-target kinase activity.

Data Presentation

The following tables summarize hypothetical inhibitory data for this compound.

Table 1: On-Target vs. Human Sialidase Activity

Target EnzymeIC50 (nM)Source OrganismNotes
Neuraminidase (H1N1) 5.2 Influenza A Virus Primary Target
Neuraminidase (H3N2) 8.1 Influenza A Virus Primary Target
Neuraminidase (Type B) 12.5 Influenza B Virus Primary Target
Human Neuraminidase 1 (NEU1)> 10,000Homo sapiensMinimal off-target activity
Human Neuraminidase 2 (NEU2)8,500Homo sapiensLow off-target activity
Human Neuraminidase 3 (NEU3)1,200Homo sapiensModerate off-target activity
Human Neuraminidase 4 (NEU4)> 10,000Homo sapiensMinimal off-target activity

Table 2: Off-Target Kinase Profiling Hits (Example Data)

Screen performed at 10 µM this compound

Kinase Target% Inhibition at 10 µMIC50 (nM)Kinase FamilyPotential Implication of Inhibition
SRC95%150Tyrosine KinaseCell growth, survival, and motility
LCK88%210Tyrosine KinaseT-cell signaling
FYN85%350Tyrosine KinaseNeuronal functions, immune cell signaling
AURKA65%1,800Ser/Thr KinaseMitotic progression
CDK252%4,500Ser/Thr KinaseCell cycle regulation
PIM115%>10,000Ser/Thr KinaseNot considered a significant hit
DYRK1A12%>10,000Ser/Thr KinaseNot considered a significant hit

Experimental Protocols

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This protocol is adapted from standard methods for assessing neuraminidase inhibitor susceptibility.[6][7]

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl₂.

    • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a 10 mM stock in DMSO and a working solution of 200 µM in Assay Buffer.

    • Stop Solution: 140 mM NaOH in 83% Ethanol.

    • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of diluted this compound or vehicle control to wells of a black 96-well plate.

    • Add 50 µL of diluted influenza virus (pre-titrated to give a linear signal for at least 60 minutes) to each well.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 50 µL of 200 µM MUNANA substrate working solution to all wells.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the fluorescence on a plate reader with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: General Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Composition varies by kinase but typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP (e.g., 10 µM).

    • Enzyme: Purified recombinant kinase, diluted in Kinase Buffer to a working concentration.

    • Substrate: A specific peptide or protein substrate for the kinase, often biotinylated for detection.

    • Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer.

  • Assay Procedure:

    • Add the diluted this compound or DMSO vehicle to the wells of a suitable assay plate.

    • Add the diluted kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the specified time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the phosphorylated substrate. This can be done using various methods, such as ELISA-based formats with phospho-specific antibodies or luminescence-based assays that measure the depletion of ATP.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to DMSO controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical off-target effect of this compound on the SRC kinase-mediated cell survival pathway.

Caption: Hypothetical off-target inhibition of SRC kinase by this compound, leading to apoptosis.

References

Technical Support Center: Optimizing Neuraminidase-IN-18 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Neuraminidase-IN-18 in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel polyheterocyclic small molecule inhibitor of neuraminidase (also known as sialidase). Its primary mechanism of action is the inhibition of neuraminidase enzymatic activity. Neuraminidases are enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids on the cell surface. In the context of influenza virus infection, viral neuraminidase is crucial for the release of progeny virions from infected host cells, thus propagating the infection. By inhibiting neuraminidase, this compound is expected to prevent this release and thereby inhibit viral replication at the cellular level.

Q2: What is the recommended starting concentration for this compound in cell culture?

A definitive starting concentration can vary significantly depending on the cell line and experimental goals. However, based on its reported in vitro potency, a logical starting point can be derived from its 50% inhibitory concentration (IC50).

Target IC50 Value
Wild-type H5N1 Neuraminidase0.14 µM[1]
H5N1-H274Y mutant Neuraminidase0.27 µM[1]

For initial experiments, it is advisable to test a concentration range that brackets the IC50 value. A typical starting range could be from 0.1 µM to 10 µM. A dose-response experiment is highly recommended to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: What are the chemical properties of this compound?

There appears to be conflicting information from different suppliers regarding the precise chemical properties of this compound. The more detailed product information specifies the following:

  • Molecular Formula: C₂₂H₁₈FN₃O₃S[1]

  • Molecular Weight: 423.46 g/mol [1]

It is crucial to refer to the certificate of analysis (CoA) provided by the supplier for the specific lot of this compound you are using to ensure you have the correct information for your experiments.

Q4: How should I dissolve and store this compound?

As a solid compound, this compound will likely require dissolution in an organic solvent to prepare a stock solution before further dilution in aqueous cell culture media.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecule inhibitors.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution; gentle warming or vortexing may be required.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the supplier's datasheet for specific storage recommendations.

  • Working Solution Preparation: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound cytotoxic?

Any new compound introduced to a cell culture system has the potential to be cytotoxic at certain concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line. Assays such as MTT, XTT, or trypan blue exclusion can be used to assess cell viability. A dose-response curve for cytotoxicity should be generated to identify the maximum concentration that does not significantly affect cell viability.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with this compound.

Issue 1: Inconsistent or no observable effect of this compound.

  • Question: Why am I not seeing the expected inhibitory effect of this compound in my assay?

  • Answer:

    • Suboptimal Concentration: The concentration of the inhibitor may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

    • Compound Instability: The compound may be unstable in your cell culture medium over the duration of your experiment. Consider reducing the incubation time or replenishing the medium with fresh inhibitor.

    • Incorrect Preparation: Ensure the inhibitor is fully dissolved in the stock solution and properly diluted in the culture medium. Precipitates can lead to inaccurate concentrations.

    • Cell Line Specificity: The effect of neuraminidase inhibition can be cell-type dependent. Confirm that your cell line expresses the target neuraminidase and that its activity is relevant to the biological process you are studying.

Issue 2: High levels of cell death observed after treatment.

  • Question: My cells are dying after I add this compound. What should I do?

  • Answer:

    • Cytotoxicity: The concentration of this compound is likely too high and is causing cytotoxicity. It is crucial to perform a cytotoxicity assay (e.g., MTT or XTT) to determine the maximum non-toxic concentration for your cell line.

    • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent but no inhibitor) in your experiments.

    • Contamination: The cell death could be due to microbial contamination of your cell culture or the inhibitor stock solution. Always use aseptic techniques and filter-sterilize your stock solution if you suspect contamination.

Issue 3: Precipitation of the compound in the cell culture medium.

  • Question: I see a precipitate forming in my wells after adding this compound. How can I prevent this?

  • Answer:

    • Solubility Limit Exceeded: The concentration of the inhibitor may have exceeded its solubility limit in the aqueous culture medium. Try preparing your working solutions by diluting the stock solution in a serum-containing medium, as serum proteins can sometimes help to keep hydrophobic compounds in solution.

    • Improper Dilution: When preparing the working solution, add the stock solution to the culture medium dropwise while gently vortexing to ensure rapid and even dispersion.

    • Lower the Concentration: If precipitation persists, you may need to work at a lower concentration of the inhibitor.

Experimental Protocols

1. Neuraminidase Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory activity of this compound.

  • Materials:

    • This compound

    • Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant viral neuraminidase)

    • Fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

    • Assay buffer (e.g., MES buffer with CaCl₂)

    • Stop solution (e.g., high pH buffer like glycine-NaOH)

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (buffer with DMSO) and a no-inhibitor control.

    • Add a fixed amount of neuraminidase enzyme to each well of the microplate.

    • Add the serially diluted this compound or control solutions to the corresponding wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm for the product of MUNANA cleavage).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

2. Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.[1][2]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control and a no-treatment control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

neuraminidase_inhibition cluster_virus_release Viral Release Cascade cluster_inhibition Inhibition by this compound Virion New Virion (Budding) Neuraminidase Viral Neuraminidase Virion->Neuraminidase expresses HostCell Host Cell Surface (with Sialic Acid Receptors) Release Virion Release & Infection Spread HostCell->Release enables Neuraminidase->HostCell cleaves Sialic Acid Blocked Neuraminidase Activity Blocked Inhibitor This compound Inhibitor->Neuraminidase binds to & inhibits NoRelease Virion Release Inhibited Blocked->NoRelease leads to

Caption: Mechanism of this compound action.

experimental_workflow start Start: Prepare This compound Stock Solution dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response determine_nontoxic Determine Maximum Non-Toxic Concentration dose_response->determine_nontoxic inhibition_assay Perform Neuraminidase Inhibition Assay (using non-toxic concentrations) determine_nontoxic->inhibition_assay determine_ic50 Determine IC50 inhibition_assay->determine_ic50 optimize_concentration Select Optimal Concentration (Effective & Non-Toxic) determine_ic50->optimize_concentration main_experiment Proceed with Main Experiment optimize_concentration->main_experiment

Caption: Workflow for optimizing inhibitor concentration.

troubleshooting_tree start Problem Encountered issue What is the primary issue? start->issue no_effect Inconsistent or No Effect issue->no_effect No Effect high_death High Cell Death issue->high_death Cell Death precipitate Precipitation issue->precipitate Precipitation check_conc Check Concentration (Dose-Response) no_effect->check_conc check_stability Check Compound Stability no_effect->check_stability check_prep Verify Stock/Working Solution Preparation no_effect->check_prep check_cytotoxicity Run Cytotoxicity Assay high_death->check_cytotoxicity check_solvent Check Solvent Concentration (Vehicle Control) high_death->check_solvent check_solubility Verify Solubility Limit precipitate->check_solubility modify_dilution Modify Dilution Protocol precipitate->modify_dilution

Caption: Troubleshooting decision tree.

References

troubleshooting Neuraminidase-IN-18 variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and achieving consistent results in experiments involving this novel neuraminidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is an inhibitor of neuraminidase, an enzyme crucial for the influenza virus life cycle.[1][2][3] It functions by preventing the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[2][3] This action inhibits the release of progeny virions from the host cell, thereby preventing the spread of infection.[2][4] The active site of neuraminidase is highly conserved across influenza A and B viruses, making it a key target for antiviral drugs.[5]

Q2: What are the optimal storage and handling conditions for this compound?

A2: While specific stability data for this compound is pending, general guidelines for neuraminidase inhibitors, which are often small molecules, suggest storing the compound as a solid at -20°C or lower, protected from light and moisture. For enzyme preparations, storage at +2 to +8°C is recommended for short-term use, with freezing for longer-term storage.[6] Reconstituted enzyme solutions may be stable for several weeks at +2 to +8°C.[6] It is important to note that repeated freeze-thaw cycles can decrease the activity of some neuraminidase subtypes.[7]

Q3: In which solvents should I dissolve this compound?

A3: The solubility of neuraminidase inhibitors can vary. It is recommended to consult the manufacturer's datasheet for specific solubility information. Many small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.1%).

Q4: What are some common causes of variability in neuraminidase inhibition assays?

A4: Variability in neuraminidase inhibition assays can arise from several factors, including the specific neuraminidase subtype being used, the choice of substrate, and the assay conditions.[7][8] The stability of the enzyme and inhibitor, as well as the presence of interfering substances in the sample, can also contribute to inconsistent results.[6] Additionally, mutations in the neuraminidase enzyme can lead to resistance and altered susceptibility to inhibitors.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Enzyme Activity Ensure consistent storage and handling of the neuraminidase enzyme. Avoid repeated freeze-thaw cycles.[7] Prepare fresh enzyme dilutions for each experiment.
Substrate Degradation Prepare fresh substrate solutions for each assay. Store substrate stocks as recommended by the manufacturer.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of enzyme, substrate, and inhibitor solutions.
Assay Conditions Maintain consistent assay conditions, including pH, temperature, and incubation time. The optimal pH for neuraminidase activity can vary depending on the buffer system.[6]
Data Analysis Use a consistent data analysis method to calculate IC50 values. Ensure that the data points used for curve fitting are within the linear range of the assay.
Issue 2: Low or No Inhibitory Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inhibitor Degradation Prepare fresh stock solutions of this compound. Store the solid compound and stock solutions under recommended conditions.
Incorrect Inhibitor Concentration Verify the concentration of the this compound stock solution. Perform a serial dilution to test a wide range of concentrations.
Enzyme Subtype Resistance The specific neuraminidase subtype used in the assay may be resistant to this compound. Test the inhibitor against different neuraminidase subtypes if possible.[9]
Assay Interference Components of the assay buffer or sample matrix may interfere with the inhibitor's activity. Run appropriate controls to identify potential interference.
Issue 3: Inconsistent Results in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cell Viability Issues Determine the cytotoxicity of this compound on the cell line being used. Ensure that the concentrations tested are not toxic to the cells.
Low Cell Permeability The inhibitor may have poor permeability across the cell membrane. Consider using a different cell line or performing experiments with isolated enzymes.
Inhibitor Inactivation This compound may be metabolized or actively transported out of the cells. Measure the inhibitor's stability in cell culture medium.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the cells.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound using a fluorogenic substrate.

  • Prepare Reagents:

    • Assay Buffer: 33.3 mM MES, pH 6.0, 4 mM CaCl2.

    • Neuraminidase Enzyme: Dilute to the desired concentration in assay buffer.

    • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a stock solution and dilute to the working concentration in assay buffer.

    • This compound: Prepare a stock solution in a suitable solvent and create a serial dilution in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the this compound dilutions to the wells of a black 96-well plate.

    • Add 50 µL of the diluted neuraminidase enzyme to each well.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Monitor the increase in fluorescence (Excitation: 365 nm, Emission: 450 nm) over time at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow Neuraminidase Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Add Inhibitor and Enzyme) prep->plate incubate Pre-incubation (37°C, 30 min) plate->incubate reaction Reaction Initiation (Add Substrate) incubate->reaction measure Fluorescence Measurement (Ex: 365nm, Em: 450nm) reaction->measure analysis Data Analysis (Calculate IC50) measure->analysis

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

signaling_pathway Influenza Virus Release and Neuraminidase Inhibition cluster_cell Infected Host Cell virion Budding Virion sialic_acid Sialic Acid Receptor virion->sialic_acid Hemagglutinin Binding neuraminidase Neuraminidase virion->neuraminidase release Virus Release sialic_acid->release enables neuraminidase->sialic_acid no_release Release Blocked neuraminidase->no_release when inhibited inhibitor This compound inhibitor->neuraminidase Inhibition

Caption: Mechanism of influenza virus release and its inhibition.

References

Technical Support Center: Minimizing Toxicity of Neuraminidase Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-18" is not publicly available. This resource provides generalized guidance and best practices for minimizing the toxicity of novel neuraminidase inhibitors during in vivo animal research. The principles and protocols outlined below should be adapted based on the specific physicochemical properties and observed toxicological profile of the investigational compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity in our animal model with a novel neuraminidase inhibitor. What are the common initial steps to troubleshoot this?

A1: When unexpected toxicity is observed, a systematic review of the experimental protocol is crucial. Key areas to investigate include:

  • Formulation and Vehicle: The formulation can significantly impact drug exposure and toxicity.[1][2] Ensure the vehicle is well-tolerated by the animal species at the administered volume and concentration.[3] Consider if the compound's solubility and stability in the formulation are optimal.[1]

  • Dose and Administration Route: The chosen dose may be too high, or the administration route may lead to rapid absorption and high peak concentrations, causing acute toxicity. Review the dose-response relationship and consider alternative dosing regimens or routes.[4]

  • Animal Species and Health Status: Ensure the chosen animal model is appropriate and that the animals are healthy and free from underlying conditions that could exacerbate toxicity.[3]

  • Compound Purity: Verify the purity of the test compound to rule out contaminants as the source of toxicity.

Q2: How can we proactively design our in vivo studies to minimize the risk of toxicity with a new neuraminidase inhibitor?

A2: A proactive approach involves a thorough preclinical evaluation. This includes:

  • In Vitro Cytotoxicity Assays: Before moving to animal models, assess the compound's cytotoxicity in relevant cell lines to determine a therapeutic window.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Conduct preliminary PK/PD studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This helps in selecting a starting dose and dosing frequency that are likely to be safe and efficacious.

  • Dose-Range Finding Studies: Perform dose-range finding studies in a small number of animals to identify the maximum tolerated dose (MTD) and to characterize the dose-response relationship for both efficacy and toxicity.[4]

  • Formulation Development: Invest in developing a stable and biocompatible formulation that ensures consistent drug delivery.[1]

Troubleshooting Guides

Guide 1: Managing Gastrointestinal Toxicity

Issue: Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, weight loss, decreased food intake) following administration of a neuraminidase inhibitor.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Direct Irritation - Reformulate the compound to reduce local irritation (e.g., use of a less irritating vehicle, microencapsulation).- Consider a different route of administration (e.g., parenteral instead of oral) to bypass the GI tract.
High Local Concentration - Administer the compound with food to slow absorption.- Split the daily dose into multiple smaller doses.
Off-Target Effects - Investigate potential off-target interactions of the compound with gastrointestinal enzymes or receptors.
Guide 2: Addressing Neurological Side Effects

Issue: Animals display neurological symptoms such as seizures, tremors, or behavioral changes.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Blood-Brain Barrier Penetration - Assess the compound's ability to cross the blood-brain barrier. If penetration is high, consider structural modifications to the molecule to reduce it, if this is not required for efficacy.- Co-administer with a P-glycoprotein (P-gp) inhibitor to see if CNS exposure is altered, which can help in understanding the transport mechanism.
Off-Target CNS Activity - Screen the compound against a panel of CNS receptors and ion channels to identify potential off-target interactions.
Metabolite Effects - Characterize the metabolites of the parent compound and assess their individual neurological toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for a Novel Neuraminidase Inhibitor

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice, 6-8 weeks old, n=3-5 per group).[5]

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Dose Selection: Based on in vitro data, select a range of 5-6 doses. A common approach is to use a logarithmic dose spacing (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Formulation: Prepare a well-characterized and stable formulation of the neuraminidase inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer a single dose of the compound to each group via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Data Collection: Measure body weight daily for 14 days. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

  • Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Toxicity Studies In_Vitro_Assays In Vitro Cytotoxicity & Efficacy Assays PK_PD_Modeling Pharmacokinetic & Pharmacodynamic Modeling In_Vitro_Assays->PK_PD_Modeling Inform Dose Selection Dose_Range_Finding Dose-Range Finding Study (MTD Determination) PK_PD_Modeling->Dose_Range_Finding Guide Starting Dose Subacute_Toxicity Subacute Toxicity Study (Repeated Dosing) Dose_Range_Finding->Subacute_Toxicity Define Doses Chronic_Toxicity Chronic Toxicity Study (Long-term Exposure) Subacute_Toxicity->Chronic_Toxicity Inform Long-term Dosing

Caption: Experimental workflow for assessing the toxicity of a novel neuraminidase inhibitor.

signaling_pathway Neuraminidase_Inhibitor Neuraminidase Inhibitor Neuraminidase Viral Neuraminidase (Target) Neuraminidase_Inhibitor->Neuraminidase Inhibition Off_Target_Kinase Off-Target Kinase Neuraminidase_Inhibitor->Off_Target_Kinase Unintended Interaction Viral_Release Viral Release Neuraminidase_Inhibitor->Viral_Release Blocks Neuraminidase->Viral_Release Promotes Cellular_Signaling Cellular Signaling Cascade Off_Target_Kinase->Cellular_Signaling Dysregulation Therapeutic_Effect Therapeutic Effect Viral_Release->Therapeutic_Effect Leads to Adverse_Effect Adverse Effect Cellular_Signaling->Adverse_Effect Leads to

Caption: Potential on-target vs. off-target effects of a neuraminidase inhibitor.

References

Technical Support Center: Enhancing the Selectivity of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of neuraminidase inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for neuraminidase inhibitors?

Neuraminidase inhibitors are antiviral agents that target the neuraminidase enzyme of influenza viruses.[1][2][3] This enzyme is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[3][4] This cleavage is crucial for the release of progeny viruses from infected host cells and prevents the aggregation of newly formed viruses.[3][5][6] Neuraminidase inhibitors are typically analogs of sialic acid that competitively bind to the active site of the neuraminidase enzyme, blocking its function and thus halting the spread of the virus.[1][5]

Q2: Why is enhancing the selectivity of a neuraminidase inhibitor important?

Enhancing the selectivity of a neuraminidase inhibitor is critical to minimize off-target effects.[7][8] Humans have four neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) that play roles in various physiological processes.[9] Inhibition of these human neuraminidases by a viral neuraminidase inhibitor could lead to unintended side effects.[8] Therefore, a highly selective inhibitor will primarily target the viral neuraminidase, leading to a better safety profile and therapeutic window.

Q3: What structural features of viral neuraminidase can be exploited to improve inhibitor selectivity?

A key structural feature that can be exploited is the "150-cavity," a flexible loop (the 150-loop) adjacent to the active site found in Group 1 viral neuraminidases (e.g., N1, N4, N5, N8).[1][9] This cavity is absent in Group 2 viral neuraminidases and, importantly, in human neuraminidases.[1][7][9] Designing inhibitors with moieties that can bind within this 150-cavity can significantly enhance selectivity for Group 1 viral neuraminidases over human neuraminidases.[1][7][9]

Troubleshooting Guides

Problem 1: High IC50 values for the target viral neuraminidase.
Possible Cause Troubleshooting Step
Incorrect assay setupVerify the concentrations of all reagents, including the inhibitor stock solution, substrate (e.g., MUNANA), and enzyme. Ensure the correct buffer composition and pH are used.[10][11]
Inactive inhibitorConfirm the stability and purity of your inhibitor. If it's a prodrug, ensure it's being converted to its active form under the assay conditions.[1][10]
Low enzyme activityCheck the activity of the viral neuraminidase preparation. If using a viral isolate, ensure it has been properly stored and handled. The signal-to-noise ratio in the assay should be optimal.[11]
Suboptimal substrate concentrationThe substrate concentration should be appropriate for the enzyme and the assay format. For competitive inhibitors, the apparent IC50 can be influenced by the substrate concentration.
Problem 2: Evidence of off-target effects or low selectivity against human neuraminidases.
Possible Cause Troubleshooting Step
Inhibitor binding to conserved active site residuesThe active site of neuraminidases is highly conserved across viral subtypes and human isoenzymes.[1] Your inhibitor may be binding to residues common to both.
Lack of interactions with non-conserved residuesThe inhibitor may not be exploiting differences between the viral and human neuraminidase active sites.
Incorrect interpretation of assay resultsEnsure that the assays used to determine selectivity (e.g., activity assays with recombinant human neuraminidases) are properly validated.
Problem 3: Difficulty in interpreting neuraminidase inhibition assay results.
Possible Cause Troubleshooting Step
Assay variabilityNeuraminidase inhibition assays can be sensitive to variations in experimental conditions. Run appropriate controls, including a known neuraminidase inhibitor (e.g., oseltamivir, zanamivir) as a positive control.[12]
Choice of assayDifferent assay formats (fluorescence-based, chemiluminescence-based) can yield different IC50 values.[11][12] Be consistent with the assay used for comparisons.
Data analysisUse a suitable curve-fitting model (e.g., nonlinear regression) to calculate IC50 values from the dose-response data.[13]

Experimental Protocols

Protocol 1: Determination of IC50 using a Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[10]

Materials:

  • Neuraminidase inhibitor stock solution (e.g., in DMSO or assay buffer)

  • Influenza virus stock or recombinant neuraminidase

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitor in assay buffer.

  • In a 96-well black microplate, add the diluted inhibitor to the appropriate wells.

  • Add the diluted virus or recombinant neuraminidase to each well containing the inhibitor and to control wells (no inhibitor).

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes with shaking.

  • Stop the reaction by adding the stop solution to all wells.

  • Measure the fluorescence using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Assessing Selectivity against Human Neuraminidases

Materials:

  • Recombinant human neuraminidase isoenzymes (NEU1, NEU2, NEU3, NEU4)

  • Neuraminidase inhibitor stock solution

  • Appropriate substrates and buffers for each human neuraminidase isoenzyme (refer to manufacturer's instructions)

  • Detection reagents and instrumentation compatible with the chosen assay format

Procedure:

  • Perform neuraminidase activity assays for each human isoenzyme in the presence of a range of concentrations of your inhibitor.

  • Follow the specific assay protocol for each isoenzyme, as optimal conditions (e.g., pH, substrate) may vary.

  • Determine the IC50 value for your inhibitor against each human neuraminidase isoenzyme.

  • Calculate the selectivity index by dividing the IC50 for each human neuraminidase by the IC50 for the target viral neuraminidase. A higher selectivity index indicates greater selectivity for the viral enzyme.

Data Presentation

Table 1: Example IC50 Data for a Novel Neuraminidase Inhibitor

EnzymeIC50 (nM)
Influenza A (H1N1) Neuraminidase10
Influenza A (H3N2) Neuraminidase15
Influenza B Neuraminidase25
Human Neuraminidase 1 (NEU1)>10,000
Human Neuraminidase 2 (NEU2)8,500
Human Neuraminidase 3 (NEU3)>10,000
Human Neuraminidase 4 (NEU4)9,200

Table 2: Troubleshooting Checklist for Neuraminidase Inhibition Assays

CheckpointStatus (Pass/Fail)Notes
Reagent Concentrations Verified
Buffer pH Confirmed
Positive Control (e.g., Oseltamivir) Included
Negative Control (No Inhibitor) Included
Signal-to-Noise Ratio Acceptable
Data Analyzed with Appropriate Curve Fit

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_optimization Lead Optimization synthesis Synthesize Novel Neuraminidase Inhibitor primary_assay Neuraminidase Inhibition Assay (e.g., H1N1, H3N2) synthesis->primary_assay determine_ic50 Determine IC50 primary_assay->determine_ic50 human_neu_assay Inhibition Assays against Human Neuraminidases (NEU1, NEU2, NEU3, NEU4) determine_ic50->human_neu_assay calculate_si Calculate Selectivity Index human_neu_assay->calculate_si sar Structure-Activity Relationship (SAR) Studies calculate_si->sar design_analogs Design & Synthesize Improved Analogs sar->design_analogs Iterative Improvement design_analogs->synthesis signaling_pathway cluster_virus Influenza Virus Lifecycle attachment 1. Virus Attachment (Hemagglutinin) entry 2. Entry & Uncoating attachment->entry replication 3. Replication entry->replication assembly 4. Assembly & Budding replication->assembly release 5. Virus Release (Neuraminidase) assembly->release release->attachment Infection of New Cells inhibitor Neuraminidase Inhibitor inhibitor->release Inhibits logical_relationship title Strategies for Enhancing Selectivity strategy1 Targeting the 150-Cavity title->strategy1 strategy2 Exploiting Glycosylation Differences title->strategy2 strategy3 Structure-Based Drug Design title->strategy3 outcome Improved Selectivity for Viral Neuraminidase over Human Neuraminidases strategy1->outcome strategy2->outcome strategy3->outcome

References

quality control measures for Neuraminidase-IN-18 synthesis batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Neuraminidase-IN-18.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a potent neuraminidase inhibitor with a substituted pyrrolidine core.

Issue Potential Cause Recommended Action Analytical Method for Verification
Low or No Product Yield Incomplete reactionExtend reaction time, increase temperature, or add more reagent.TLC, LC-MS
Decomposition of starting material or productCheck the stability of your compounds under the reaction conditions. Consider running the reaction at a lower temperature.¹H NMR, LC-MS
Poor quality of starting materials or reagentsVerify the purity of all starting materials and reagents before use.NMR, HPLC, Titration
Inefficient purificationOptimize purification method (e.g., column chromatography solvent system, recrystallization solvent).TLC, HPLC
Presence of Unexpected Impurities Side reactionsModify reaction conditions (e.g., temperature, solvent, catalyst) to minimize side product formation.LC-MS, GC-MS
Contamination from glassware or solventsEnsure all glassware is thoroughly cleaned and dried. Use high-purity solvents.Blank run on analytical instrument
Incomplete removal of protecting groupsExtend deprotection reaction time or use a different deprotection strategy.¹H NMR, LC-MS
Inconsistent Batch-to-Batch Results Variation in reaction conditionsStrictly control all reaction parameters, including temperature, time, and reagent addition rate.In-process controls (IPC)
Differences in raw material qualityQualify vendors and test incoming raw materials for identity and purity.Certificate of Analysis (CoA), Identity testing (e.g., IR, NMR)
Scale-up effectsRe-optimize reaction conditions for the larger scale.Process Analytical Technology (PAT)
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallizeAttempt co-distillation with a non-polar solvent to remove residual solvents. Try different crystallization solvents or techniques (e.g., vapor diffusion).¹H NMR for residual solvents
Emulsion formation during workupAdd brine to the aqueous layer or filter the mixture through celite.Visual inspection
Product is water-solubleSaturate the aqueous layer with salt before extraction with an organic solvent. Use a continuous liquid-liquid extractor.Check aqueous layer for product by TLC or LC-MS

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for the final this compound product?

A1: The critical quality attributes for the final Active Pharmaceutical Ingredient (API) include purity, identity, potency, and the level of residual solvents and related substances.[1] These are crucial for ensuring the safety and efficacy of the drug.[2]

Q2: Which analytical techniques are most important for quality control during the synthesis of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) is used to determine purity and quantify impurities.[1] Mass Spectrometry (MS) confirms the molecular weight of the product and intermediates.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation and confirmation of the desired product.[4]

Q3: How can I control the stereochemistry of the pyrrolidine core during synthesis?

A3: The stereochemistry of the pyrrolidine core is a critical aspect of the synthesis. The choice of chiral starting materials, such as 4-hydroxy-L-proline, and the use of stereoselective reactions are key strategies to control the desired stereoisomers.[5] Chiral HPLC or NMR with chiral shift reagents can be used to verify the stereochemical purity.

Q4: What are the common sources of impurities in the synthesis of pyrrolidine-based inhibitors?

A4: Impurities can arise from starting materials, reagents, side reactions (e.g., epimerization, over-alkylation), and incomplete reactions.[6] Degradation of the product during workup or purification is also a potential source of impurities.

Q5: What in-process controls (IPCs) should be implemented?

A5: In-process controls are crucial for ensuring the consistency and quality of each batch.[7] Key IPCs include monitoring reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at critical steps, and checking the purity of isolated intermediates before proceeding to the next step.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the specific compound.

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound batch in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a reverse-phase C18 column. Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the chromophore of the molecule (e.g., 254 nm).

  • Injection and Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution.

  • Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

  • Analysis: Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.

  • Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural analysis.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

Visualizations

Quality_Control_Workflow cluster_0 Raw Material QC cluster_1 In-Process Control (IPC) cluster_2 Final Product QC Raw_Material Raw Material Receipt RM_Testing Identity & Purity Testing (IR, NMR) Raw_Material->RM_Testing RM_Release Release for Production RM_Testing->RM_Release Synthesis_Step_1 Synthesis Step 1 RM_Release->Synthesis_Step_1 IPC_1 IPC Testing (TLC, LC-MS) Synthesis_Step_1->IPC_1 Synthesis_Step_2 Synthesis Step 2 IPC_1->Synthesis_Step_2 IPC_2 IPC Testing (TLC, LC-MS) Synthesis_Step_2->IPC_2 Purification Purification IPC_2->Purification Final_Product_Testing Full Characterization (HPLC, NMR, MS) Purification->Final_Product_Testing Batch_Release Batch Release Final_Product_Testing->Batch_Release

Caption: Quality control workflow for this compound synthesis.

Troubleshooting_Logic Start Unsatisfactory Reaction Outcome Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Check_Purity->Check_Conditions Pure Impure_SM Source Pure Starting Materials Check_Purity->Impure_SM Impure Analyze_Mixture Analyze Reaction Mixture (TLC, LC-MS) Check_Conditions->Analyze_Mixture Correct Incorrect_Conditions Correct Reaction Parameters Check_Conditions->Incorrect_Conditions Incorrect Identify_Byproducts Identify Byproducts & Side Reactions Analyze_Mixture->Identify_Byproducts Impure_SM->Start Incorrect_Conditions->Start Optimize_Purification Optimize Purification Strategy Identify_Byproducts->Optimize_Purification Success Successful Synthesis Optimize_Purification->Success

Caption: Logical troubleshooting flow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Neuraminidase Inhibitors: Oseltamivir and Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the neuraminidase inhibitors oseltamivir and zanamivir is provided below, intended for researchers, scientists, and drug development professionals. Information regarding a third compound, Neuraminidase-IN-18, was not available in publicly accessible scientific literature at the time of this publication.

Introduction to Neuraminidase Inhibition

Influenza viruses utilize a surface glycoprotein called neuraminidase to facilitate the release of newly formed virus particles from infected host cells. By cleaving sialic acid residues from the host cell surface, neuraminidase prevents the aggregation of virions and promotes their spread to uninfected cells. Neuraminidase inhibitors are a class of antiviral drugs that competitively bind to the active site of the neuraminidase enzyme, preventing it from functioning. This mechanism effectively traps the new virus particles on the surface of the infected cell, limiting the progression of the infection.

Comparative Analysis of Oseltamivir and Zanamivir

Oseltamivir and zanamivir are two widely used neuraminidase inhibitors for the treatment and prophylaxis of influenza A and B infections. While both drugs share the same fundamental mechanism of action, they exhibit key differences in their chemical structures, pharmacokinetic profiles, and clinical administration.

Chemical Structures

The chemical structures of oseltamivir and zanamivir are distinct, influencing their respective properties and routes of administration.

  • Oseltamivir: Oseltamivir is an ethyl ester prodrug that is administered orally. It is readily absorbed from the gastrointestinal tract and subsequently metabolized by hepatic esterases into its active form, oseltamivir carboxylate.[1][2] This active metabolite is a potent inhibitor of the neuraminidase enzyme.

  • Zanamivir: Zanamivir is a guanido-neuraminic acid analog that is administered via oral inhalation.[3][4] This route of delivery allows for high concentrations of the drug to be delivered directly to the respiratory tract, the primary site of influenza virus replication.[4]

Performance and Efficacy

The in vitro efficacy of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The IC50 values for oseltamivir and zanamivir can vary depending on the influenza virus strain and the specific assay used.

Compound Influenza A (H1N1) IC50 (nM) Influenza A (H3N2) IC50 (nM) Influenza B IC50 (nM)
Oseltamivir Carboxylate 1.2 - 1.340.5 - 0.678.8 - 13
Zanamivir 0.76 - 0.921.82 - 2.282.28 - 4.19

Note: The IC50 values presented are a range compiled from multiple studies and can vary based on the specific virus isolates and testing methodologies.

Experimental Protocols

The following is a generalized protocol for a fluorometric neuraminidase inhibition assay, a common method for determining the IC50 values of neuraminidase inhibitors.

Neuraminidase Inhibition Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 33.3 mM MES and 4 mM CaCl2, adjusted to pH 6.5.
  • Substrate Solution: Dissolve the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in the assay buffer to a final concentration of 100 µM.
  • Inhibitor Dilutions: Prepare a series of dilutions of the neuraminidase inhibitors (oseltamivir carboxylate and zanamivir) in the assay buffer.
  • Virus Stock: Dilute the influenza virus stock in the assay buffer to a concentration that yields a linear enzymatic reaction over the course of the assay.

2. Assay Procedure:

  • Add 25 µL of each inhibitor dilution to the wells of a 96-well microplate.
  • Add 25 µL of the diluted virus stock to each well.
  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.
  • Incubate the plate at 37°C for 60 minutes.
  • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

3. Data Analysis:

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
  • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Neuraminidase Inhibition

G cluster_virus_release Normal Viral Release cluster_inhibition Neuraminidase Inhibition Virus Virus HostCell Infected Host Cell Virus->HostCell Budding SialicAcid Sialic Acid Receptor HostCell->SialicAcid ReleasedVirus Released Virus Neuraminidase Neuraminidase Neuraminidase->SialicAcid Cleavage InhibitedVirus Virus InhibitedHostCell Infected Host Cell InhibitedVirus->InhibitedHostCell Budding InhibitedSialicAcid Sialic Acid Receptor InhibitedHostCell->InhibitedSialicAcid TrappedVirus Trapped Virus InhibitedNeuraminidase InhibitedNeuraminidase InhibitedNeuraminidase->InhibitedSialicAcid Cleavage Blocked Inhibitor Neuraminidase Inhibitor Inhibitor->InhibitedNeuraminidase Binding

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Workflow for Neuraminidase Inhibition Assay

G Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor PrepVirus Prepare Virus Dilution Start->PrepVirus AddInhibitor Add Inhibitor to Plate PrepInhibitor->AddInhibitor AddVirus Add Virus to Plate PrepVirus->AddVirus AddInhibitor->AddVirus Incubate1 Incubate (30 min) AddVirus->Incubate1 AddSubstrate Add Fluorogenic Substrate (MUNANA) Incubate1->AddSubstrate Incubate2 Incubate (60 min) AddSubstrate->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction ReadFluorescence Read Fluorescence StopReaction->ReadFluorescence AnalyzeData Analyze Data (Calculate IC50) ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow of a neuraminidase inhibition assay.

Comparison of Oseltamivir and Zanamivir

G cluster_oseltamivir cluster_zanamivir NeuraminidaseInhibitors Neuraminidase Inhibitors Oseltamivir Oseltamivir NeuraminidaseInhibitors->Oseltamivir Zanamivir Zanamivir NeuraminidaseInhibitors->Zanamivir Oseltamivir_Route Oral Administration Oseltamivir->Oseltamivir_Route Oseltamivir_Type Prodrug Oseltamivir->Oseltamivir_Type Oseltamivir_Metabolism Hepatic Metabolism to Oseltamivir Carboxylate Oseltamivir->Oseltamivir_Metabolism Oseltamivir_Efficacy Effective against Influenza A & B Oseltamivir->Oseltamivir_Efficacy Zanamivir_Route Inhalation Zanamivir->Zanamivir_Route Zanamivir_Type Active Drug Zanamivir->Zanamivir_Type Zanamivir_Metabolism Minimal Metabolism Zanamivir->Zanamivir_Metabolism Zanamivir_Efficacy Effective against Influenza A & B Zanamivir->Zanamivir_Efficacy

Caption: Key features of oseltamivir and zanamivir.

References

Comparative Efficacy of Neuraminidase Inhibitors Against Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the performance of current antiviral agents against clinically relevant resistant influenza variants. Please note: as of November 2025, there is no publicly available scientific literature or data pertaining to a compound designated "Neuraminidase-IN-18." This guide therefore focuses on a comparative analysis of established neuraminidase inhibitors.

The emergence of drug-resistant influenza virus strains poses a significant challenge to the management of seasonal and pandemic influenza. Resistance to neuraminidase inhibitors (NAIs), the cornerstone of anti-influenza therapy, can compromise treatment efficacy. This guide provides a comparative overview of the in vitro efficacy of four licensed NAIs—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—against common resistant influenza strains.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different neuraminidase inhibitors against wild-type and various resistant influenza A and B virus strains. The data is compiled from multiple in vitro studies and presented as fold-change in IC50 relative to the corresponding wild-type virus to normalize for inter-assay variability.

Influenza Strain (Neuraminidase Mutation)Oseltamivir (Fold change in IC50)Zanamivir (Fold change in IC50)Peramivir (Fold change in IC50)Laninamivir (Fold change in IC50)
Influenza A(H1N1)pdm09
Wild-Type1111
H275Y~400-900[1][2]~1~100-400[2]~1[3]
I223V + S247N~13[4]SusceptibleSusceptibleSusceptible
Influenza A(H3N2)
Wild-Type1111
E119V>100~1>100~1[3]
R292K>1000[5]~50-100>1000>100
Influenza B
Wild-Type1111
D198N/E>10~1>10~1
R152K~1>100~1>100

Fold-change values are approximate and can vary based on the specific virus isolate and assay conditions.

Experimental Protocols

The efficacy data presented above is primarily derived from in vitro neuraminidase inhibition assays. A generalized protocol for such an assay is outlined below.

Neuraminidase Inhibition (NAI) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Virus Culture and Neuraminidase Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells. The viral neuraminidase is then either used directly from viral lysates or purified.

  • Compound Dilution: The test compounds (e.g., this compound, Oseltamivir) are serially diluted to a range of concentrations.

  • Enzyme Reaction: The viral neuraminidase is pre-incubated with the diluted compounds for a specific duration.

  • Substrate Addition: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the enzyme-inhibitor mixture.

  • Signal Detection: The neuraminidase cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone). The fluorescence is measured using a plate reader at excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • Data Analysis: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

Below are Graphviz diagrams illustrating key processes related to neuraminidase inhibitor action and resistance, as well as a typical experimental workflow.

Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of NAI Action Infection 1. Virus Entry and Replication Budding 2. Progeny Virions Bud from Host Cell Infection->Budding NA_Action 3. Neuraminidase (NA) Cleaves Sialic Acid Budding->NA_Action Release 4. Virion Release NA_Action->Release NAI_Binding NAI Binds to NA Active Site NA_Action->NAI_Binding Inhibited by NAI NAI Neuraminidase Inhibitor (e.g., Oseltamivir) NAI->NAI_Binding Inhibition Sialic Acid Cleavage Blocked NAI_Binding->Inhibition Aggregation Virions Aggregate on Cell Surface Inhibition->Aggregation

Caption: Mechanism of neuraminidase inhibitor action on the influenza virus life cycle.

Resistance_Mechanism WT_NA Wild-Type Neuraminidase (NA) Active Site Binding NAI Binds Effectively WT_NA->Binding Interaction Mutation Resistance Mutation (e.g., H275Y) WT_NA->Mutation leads to NAI Neuraminidase Inhibitor (NAI) NAI->Binding Reduced_Binding Reduced NAI Binding NAI->Reduced_Binding Inhibition Inhibition of Virus Release Binding->Inhibition Mutated_NA Mutated NA Active Site (Altered Conformation) Mutation->Mutated_NA Mutated_NA->Reduced_Binding Interaction No_Inhibition Failure to Inhibit Virus Release Reduced_Binding->No_Inhibition NAI_Assay_Workflow start Start prepare_virus Prepare Virus Stock (e.g., in MDCK cells) start->prepare_virus prepare_inhibitor Prepare Serial Dilutions of NAI Compound start->prepare_inhibitor pre_incubation Pre-incubate NA Enzyme with NAI Dilutions prepare_virus->pre_incubation prepare_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate (e.g., MUNANA) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

A Head-to-Head Comparison of Neuraminidase-IN-18 with Leading Marketed Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug discovery, neuraminidase (NA) remains a critical target for influenza therapeutics. This guide provides a head-to-head comparison of a novel inhibitor, Neuraminidase-IN-18, with established neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This objective analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available in-vitro efficacy data.

Executive Summary

This compound is a novel polyheterocyclic neuraminidase inhibitor that has demonstrated inhibitory activity against H5N1 influenza A virus, including the H274Y mutant which is known to confer resistance to some inhibitors.[1][2][3] While data on this compound is still emerging, this guide compiles the currently available information and places it in the context of widely used neuraminidase inhibitors. The following sections will delve into a quantitative comparison of inhibitory activities, detail the experimental protocols used for these assessments, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Inhibitor Efficacy

The in-vitro efficacy of neuraminidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. The table below summarizes the available IC50 values for this compound and other leading inhibitors against wild-type and a key mutant strain of H5N1 neuraminidase.

InhibitorTarget NeuraminidaseIC50 (µM)IC50 (nM)Data Source(s)
This compound H5N1 (Wild-Type)0.14140[1][2][3]
H5N1 (H274Y Mutant)0.27270[1][2][3]
Oseltamivir H5N1 (Clade 2.3.2.1a)0.00105 - 0.001461.05 - 1.46[1]
Zanamivir H5N1 (Clade 2.3.2.1a)0.00024 - 0.000320.24 - 0.32[1]
Peramivir H5N1 (Clade 2.3.2.1a)0.00009 - 0.000210.09 - 0.21[1]
Laninamivir H5N1Not directly available in searched sourcesNot directly available in searched sources

Note: The IC50 values for this compound are presented in micromolar (µM) concentrations as reported in the available sources. The IC50 values for Oseltamivir, Zanamivir, and Peramivir are presented in nanomolar (nM) concentrations, reflecting their higher potency in the cited studies. Direct comparison should be made with caution as the experimental conditions may have varied between the studies.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the neuraminidase inhibition pathway and a typical experimental workflow for determining inhibitor potency.

neuraminidase_inhibition_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment Virus Attachment (Hemagglutinin binds to Sialic Acid) Virus_Entry Virus Entry & Replication Virus_Attachment->Virus_Entry Endocytosis Virus_Budding Progeny Virus Budding Virus_Entry->Virus_Budding Assembly Virus_Release Virus Release Virus_Budding->Virus_Release Neuraminidase Action Virus_Release->Virus_Attachment Infection of New Cells Neuraminidase Neuraminidase Enzyme Sialic_Acid Sialic Acid on Host Cell Neuraminidase->Sialic_Acid Cleavage Inhibitor Neuraminidase Inhibitor (e.g., this compound) Inhibitor->Neuraminidase Binding & Inhibition

Caption: Mechanism of neuraminidase inhibition in the influenza virus lifecycle.

experimental_workflow Start Start: Prepare Reagents Virus_Prep Prepare Virus Stock (e.g., H5N1) Start->Virus_Prep Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Start->Inhibitor_Prep Assay_Plate Add Virus and Inhibitor to Assay Plate Virus_Prep->Assay_Plate Inhibitor_Prep->Assay_Plate Incubation1 Incubate to allow Inhibitor Binding Assay_Plate->Incubation1 Substrate_Add Add Fluorescent Substrate (e.g., MUNANA) Incubation1->Substrate_Add Incubation2 Incubate for Enzymatic Reaction Substrate_Add->Incubation2 Stop_Reaction Add Stop Solution Incubation2->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Data_Analysis Analyze Data and Calculate IC50 Measure_Fluorescence->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A typical experimental workflow for a fluorescence-based neuraminidase inhibition assay.

Experimental Protocols

The determination of IC50 values for neuraminidase inhibitors is typically performed using a fluorescence-based enzyme inhibition assay. While the specific protocol for this compound is detailed in the primary publication, a general and widely accepted methodology is described below.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the neuraminidase enzymatic activity.

Materials:

  • Influenza virus stock (e.g., H5N1)

  • Neuraminidase inhibitor compounds (this compound, Oseltamivir carboxylate, Zanamivir, etc.)

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Inhibitor Preparation: A serial dilution of the neuraminidase inhibitors is prepared in the assay buffer to achieve a range of concentrations.

  • Virus Dilution: The virus stock is diluted in the assay buffer to a concentration that yields a linear enzymatic reaction rate.

  • Assay Reaction: In each well of the 96-well plate, the diluted virus is mixed with the serially diluted inhibitor solutions. A control with no inhibitor is also included.

  • Pre-incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction Incubation: The plate is incubated at 37°C for a specific time (e.g., 60 minutes). During this time, the neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.

  • Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of each well is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.[4]

Conclusion

This compound represents a new scaffold in the ongoing search for effective influenza neuraminidase inhibitors. The available data indicates its activity against both wild-type H5N1 and the H274Y mutant, a significant feature for overcoming potential drug resistance. However, when compared to the nanomolar potency of established drugs like Oseltamivir, Zanamivir, and Peramivir, the inhibitory concentrations for this compound are in the micromolar range. It is imperative to note that this comparison is based on data from different studies, which may not be directly comparable due to variations in experimental conditions. Further studies, ideally with direct head-to-head comparisons under identical assay conditions, are necessary to fully elucidate the therapeutic potential of this compound relative to existing treatments. The development of novel inhibitors with diverse chemical structures remains a crucial strategy in preparedness for future influenza outbreaks and the continuing challenge of antiviral resistance.

References

Comparative Efficacy of Neuraminidase Inhibitors in the Ferret Model of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the antiviral activity of established neuraminidase inhibitors.

Note: Initial searches for "Neuraminidase-IN-18" did not yield any specific scientific literature or data regarding its antiviral activity in ferret models or other preclinical systems. Therefore, this guide provides a comparative analysis of well-documented neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—that have been evaluated in the ferret model of influenza infection. The ferret is considered a gold-standard model for influenza research as the disease progression and clinical symptoms closely mimic human infection.[1][2][3]

Comparison of Antiviral Efficacy

The following table summarizes the quantitative data on the efficacy of selected neuraminidase inhibitors in ferret models of influenza infection. The data is compiled from various studies and highlights key parameters such as reduction in viral shedding, fever, and other clinical signs.

Antiviral Agent Influenza Virus Strain(s) Dosage and Administration Key Efficacy Findings in Ferrets Reference(s)
Oseltamivir A(H1N1)pdm09, A(H5N1), A(H3N2), Influenza B5-25 mg/kg/day, oral (p.o.), twice daily for 5 days- Significant reduction in nasal wash viral titers.[4][5] - Reduced fever and weight loss.[6] - Decreased inflammatory cell counts in nasal washes.[1][3] - Inhibition of virus replication in the lower respiratory tract and spread to internal organs.[5][6] - Efficacy is dependent on the infectious dose and timing of treatment initiation.[1][3][5][1][3][4][5][6]
Zanamivir A/Nanchang/933/95 (H3N2)Daily intranasal (i.n.) administration- 30-fold reduction in nasal wash viral titers compared to placebo on day 2 post-infection.[7] - Continued significant reduction in viral titers on days 4 and 6 post-infection.[7][7]
Peramivir Influenza B/Kadoma/1/2005Single intravenous (i.v.) dose of 30 or 60 mg/kg- A single 60 mg/kg dose significantly reduced the median area under the curve (AUC) for viral titers.[8][9] - More effective at reducing viral titers on day 2 post-infection compared to oral oseltamivir.[8][9] - Attenuated fever by approximately 1°C, which was not observed with oseltamivir treatment in the same study.[8][8][9]
Laninamivir A(H1N1)pdm09, Influenza BDry Powder Insufflator™ (DPI) delivery- Limited effect on nasal inflammation, clinical symptoms, and viral shedding in a prophylactic study using a DPI.[10] - Further studies are needed to determine the therapeutic efficacy of solubilized laninamivir in ferrets.[10]

Experimental Protocols

The following sections detail the general methodologies employed in ferret models for evaluating the antiviral efficacy of neuraminidase inhibitors.

Animal Model
  • Species: Ferrets (Mustela putorius furo) are used due to their susceptibility to human and avian influenza viruses without prior adaptation.[1][2][3] Their lung physiology and the distribution of sialic acid receptors are similar to humans.

  • Housing: Animals are typically housed in biocontainment facilities (BSL-2 or BSL-3, depending on the virus strain) with controlled temperature, humidity, and light cycles.[11]

Virus Infection
  • Virus Strains: A variety of influenza A and B virus strains are used, including seasonal (e.g., H1N1, H3N2), pandemic (e.g., A(H1N1)pdm09), and highly pathogenic avian influenza (e.g., H5N1) viruses.[4][5][11]

  • Inoculation: Ferrets are typically anesthetized and infected intranasally with a defined viral dose (e.g., 10² to 10⁶ plaque-forming units [PFU] or 50% tissue culture infectious dose [TCID₅₀]) in a small volume of phosphate-buffered saline (PBS) or viral growth medium.[1][5][6] The inoculum volume can influence whether the infection is primarily in the upper or lower respiratory tract.[1][3]

Antiviral Administration
  • Route of Administration: The route is chosen to mimic clinical use as closely as possible. Oseltamivir is administered orally.[4][5][6] Zanamivir and laninamivir, being inhaled drugs in humans, have been administered intranasally in ferrets.[7][10] Peramivir is administered intravenously.[8][9]

  • Dosing Regimen: Doses are often selected based on pharmacokinetic and pharmacodynamic studies to be equivalent to human doses.[1][4] Treatment can be prophylactic (administered before virus challenge) or therapeutic (administered at various time points after infection, e.g., 2, 24, or 48 hours post-inoculation).[5][6]

Endpoint Measurements
  • Viral Shedding: Nasal washes or swabs are collected daily or at specified intervals to quantify viral titers using methods like TCID₅₀ assays or quantitative real-time PCR (qRT-PCR).[1][7][8][12]

  • Clinical Signs: Ferrets are monitored daily for clinical signs of illness, which may include:

    • Fever: Body temperature is often measured using subcutaneous implantable transponders.[5][6]

    • Weight Loss: Daily weight measurements are recorded.[6]

    • Activity Levels: Activity can be scored based on observation or measured using automated systems.[1][6]

    • Other Symptoms: Sneezing, nasal discharge, and respiratory distress are also noted.[1]

  • Pathology and Histopathology: At the end of the study, or at predetermined time points, animals may be euthanized, and tissues (e.g., nasal turbinates, trachea, lungs, and other organs) are collected to measure viral load and assess inflammation and tissue damage through histological examination.[6]

Visualizations

Experimental Workflow for Antiviral Efficacy Testing in Ferrets

G cluster_pre Pre-Infection cluster_infection Infection & Treatment cluster_post Post-Infection Monitoring cluster_analysis Data Analysis acclimatization Acclimatization & Baseline Measurements (Weight, Temperature) randomization Randomization into Treatment Groups acclimatization->randomization infection Intranasal Influenza Virus Inoculation randomization->infection treatment Antiviral/Placebo Administration (Prophylactic or Therapeutic) infection->treatment monitoring Daily Monitoring - Clinical Signs (Fever, Weight Loss) - Viral Shedding (Nasal Washes) treatment->monitoring necropsy Necropsy & Tissue Collection (Lungs, Nasal Turbinates) monitoring->necropsy analysis - Viral Titer Quantification - Histopathology - Statistical Analysis necropsy->analysis

Caption: General experimental workflow for evaluating antiviral efficacy in the ferret model.

Mechanism of Action of Neuraminidase Inhibitors

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition entry 1. Virus Entry (Hemagglutinin-mediated) replication 2. Viral Replication & Assembly entry->replication budding 3. Progeny Virus Budding replication->budding release 4. Virus Release budding->release neuraminidase Neuraminidase (NA) on Progeny Virus budding->neuraminidase blocked_release Virus Release Blocked (Virus Aggregation on Cell Surface) cleavage NA cleaves Sialic Acid neuraminidase->cleavage action sialic_acid Sialic Acid Receptors on Host Cell sialic_acid->cleavage inhibitor Neuraminidase Inhibitor inhibitor->neuraminidase binds & inhibits inhibitor->cleavage prevents

References

Independent Validation of Neuraminidase Inhibitor Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Neuraminidase-IN-18": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound". Therefore, this guide will use the well-characterized and widely used neuraminidase inhibitor, Oseltamivir , as a representative example to illustrate the principles of independent validation and comparison for this class of antiviral agents. The methodologies and data presented here are analogous to what would be required for the validation of any novel neuraminidase inhibitor.

Introduction to Neuraminidase Inhibition

Influenza viruses rely on two key surface glycoproteins for their replication cycle: hemagglutinin (HA) and neuraminidase (NA).[1][2][3] Hemagglutinin facilitates viral entry into host cells by binding to sialic acid receptors.[1][4] Conversely, neuraminidase is a sialidase enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[5][6][7] This enzymatic activity is crucial for the release of progeny virions from the host cell, preventing their aggregation and facilitating their spread to new cells.[4][6]

Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the neuraminidase enzyme, sialic acid.[8][9] By binding to the active site of neuraminidase, these drugs block its enzymatic function, leading to the aggregation of newly formed virions at the cell surface and preventing their release and subsequent infection of other cells.[4][8]

Comparative Analysis of Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is typically quantified by their ability to inhibit the enzymatic activity of neuraminidase. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below compares the in vitro inhibitory activity of Oseltamivir with other approved neuraminidase inhibitors against various influenza A and B virus strains.

InhibitorVirus StrainIC50 (nM)Reference
Oseltamivir CarboxylateA/H1N10.46 - 1.3[10]
Oseltamivir CarboxylateA/H3N20.46 - 1.2[10]
Oseltamivir CarboxylateB2.5 - 8.2[10]
ZanamivirA/H1N10.6 - 1.9[4]
ZanamivirA/H3N20.9 - 3.2[4]
ZanamivirB1.3 - 4.5[4]
PeramivirA/H1N10.05 - 0.19[4]
PeramivirA/H3N20.08 - 0.26[4]
PeramivirB0.28 - 0.98[4]
LaninamivirA/H1N11.9 - 5.5[4]
LaninamivirA/H3N22.8 - 7.9[4]
LaninamivirB4.8 - 10.7[4]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Experimental Protocols for Validation

The primary method for validating the mechanism of action of a neuraminidase inhibitor is through a neuraminidase inhibition assay. A commonly used method is the fluorometric MUNANA assay.

Neuraminidase Inhibition (NAI) Assay using MUNANA

Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase activity (IC50).

Materials:

  • Influenza virus preparation with known neuraminidase activity.

  • Test compound (e.g., Oseltamivir carboxylate) at various concentrations.

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.[10]

  • Stop solution: 0.14 M NaOH in 83% ethanol.[10]

  • 96-well black microplates.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well black microplate, add the diluted test compound, a fixed amount of influenza virus, and the assay buffer. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background).

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[10]

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution to each well.[10]

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control wells without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of neuraminidase inhibitors and the experimental workflow of a neuraminidase inhibition assay.

G cluster_0 Influenza Virus Replication Cycle cluster_1 Inhibition by Neuraminidase Inhibitor A 1. Virus Attachment (Hemagglutinin) B 2. Viral Entry & Replication A->B C 3. Budding of New Virions B->C D 4. Virion Release (Neuraminidase Action) C->D E 5. Infection of New Cells D->E D->E Normal Release G Neuraminidase Blocked D->G F Neuraminidase Inhibitor F->G Binds to Active Site H Virions Aggregate at Cell Surface G->H I Infection Spread Prevented H->I

Caption: Mechanism of action of a neuraminidase inhibitor.

G prep Prepare Reagents: - Virus - Inhibitor Dilutions - MUNANA Substrate - Buffers plate Plate Setup: Add virus, inhibitor, and buffer to wells prep->plate start Start Reaction: Add MUNANA substrate plate->start incubate Incubate at 37°C start->incubate stop Stop Reaction: Add stop solution incubate->stop read Read Fluorescence stop->read analyze Data Analysis: Calculate % inhibition and IC50 read->analyze

References

Comparative Pharmacokinetics of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of several key neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. As "Neuraminidase-IN-18" does not correspond to a publicly documented neuraminidase inhibitor, this comparison focuses on established antiviral agents in this class. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and characteristics of these compounds.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Oseltamivir (as its active metabolite Oseltamivir Carboxylate), Zanamivir, Peramivir, and Laninamivir in humans.

ParameterOseltamivir CarboxylateZanamivirPeramivirLaninamivir
Route of Administration Oral (as Oseltamivir phosphate prodrug)InhalationIntravenousInhalation (as Laninamivir octanoate prodrug)
Bioavailability ~80% (as Oseltamivir Carboxylate after oral Oseltamivir)[1][2]4-17% (inhaled)[3]; ~2% (oral)[3][4]100% (IV)[5]Not applicable (administered directly to the respiratory tract)
Time to Peak Plasma Concentration (Tmax) 3-4 hours[2]1-2 hours (inhaled)[6]End of infusion[7]~3.5 hours[8]
Peak Plasma Concentration (Cmax) ~398 ng/mL (after 75 mg BID)~21.2 ng/mL (after 10 mg inhaled)[9]~46,800 ng/mL (after 600 mg IV)[7]Varies with dose; ~149 ng/mL for the prodrug after 40 mg inhaled[10]
Elimination Half-life (t½) 6-10 hours[1]2.5-5.1 hours (inhaled)[6]7.7-20.8 hours[5]~45.7 hours[8]
Protein Binding <3%<10%[3]<30%[7]<0.1%[10]
Metabolism Oseltamivir is a prodrug, extensively metabolized by hepatic esterases to the active Oseltamivir Carboxylate.[2][11]Not metabolized.[4]Not significantly metabolized.[7]Laninamivir octanoate is a prodrug, hydrolyzed to the active Laninamivir.[12]
Excretion >90% as Oseltamivir Carboxylate in urine.[1]~90% unchanged in urine.[4]~90% unchanged in urine.[13]Primarily excreted in urine.[10]

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the pharmacokinetic evaluation of neuraminidase inhibitors.

Human Pharmacokinetic Study Protocol (Oral Administration - Oseltamivir)
  • Study Design: A single-center, open-label, single-dose or multiple-dose study in healthy adult volunteers.

  • Subject Population: Healthy male and female subjects, typically aged 18-55 years, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

  • Dosing: Subjects receive a single oral dose of oseltamivir phosphate (e.g., 75 mg) or multiple doses (e.g., 75 mg twice daily for 5 days).[14]

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). For multiple-dose studies, trough concentrations are measured before each dose.[14]

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of oseltamivir and its active metabolite, oseltamivir carboxylate, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[15]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.

Preclinical Pharmacokinetic Study Protocol (Intravenous Administration - Peramivir in Rats)
  • Animal Model: Male Sprague-Dawley rats, typically weighing 200-250g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Dosing: Peramivir is administered as a single intravenous bolus injection via the tail vein at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at various time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing and Bioanalysis: Plasma is harvested and analyzed for peramivir concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using appropriate software with non-compartmental or compartmental analysis.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase Inhibitor Mechanism of Action cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Neuraminidase Inhibitors Virus Virus SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to HostCell Infected Host Cell Neuraminidase Viral Neuraminidase ReleasedVirus Progeny Virus Release Neuraminidase->ReleasedVirus Enables SialicAcid->Neuraminidase Cleaved by Inhibitor Neuraminidase Inhibitor BlockedNeuraminidase Neuraminidase (Blocked) Inhibitor->BlockedNeuraminidase Binds to & Inhibits NoRelease Viral Release Blocked BlockedNeuraminidase->NoRelease

Caption: Mechanism of action of neuraminidase inhibitors in preventing influenza virus release.

Experimental Workflow: Pharmacokinetic Analysis

Pharmacokinetic Analysis Workflow Dosing Drug Administration (e.g., Oral, IV, Inhaled) Sampling Biological Sample Collection (Blood, Plasma, Urine) Dosing->Sampling Processing Sample Processing (Centrifugation, Extraction) Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS) Processing->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t½) Analysis->Data Report Reporting and Interpretation Data->Report

Caption: A generalized workflow for conducting a pharmacokinetic study.

References

Assessing the Clinical Potential of Novel Neuraminidase Inhibitors Against Seasonal Flu

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

The global threat of seasonal and pandemic influenza underscores the continuous need for novel antiviral therapeutics. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, remains a prime target for antiviral drug development. It facilitates the release of progeny virions from infected cells, and its inhibition can effectively halt the spread of the virus.[1][2] While established neuraminidase inhibitors (NAIs) like Oseltamivir and Zanamivir are cornerstones of influenza treatment, the emergence of drug-resistant strains necessitates the exploration of new chemical entities.[2]

This guide provides a comparative analysis of recently developed neuraminidase inhibitors against established drugs, offering a framework for assessing the clinical potential of novel compounds like the conceptual "Neuraminidase-IN-18". As specific data for a compound named "this compound" is not publicly available, this guide utilizes data from recently published novel inhibitors to illustrate the assessment process.

Comparative Efficacy of Neuraminidase Inhibitors

The in vitro efficacy of neuraminidase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) against the neuraminidase enzyme of various influenza strains. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for established and novel NAIs against different influenza A and B virus strains.

InhibitorInfluenza A (H1N1) IC50Influenza A (H3N2) IC50Influenza B IC50Reference
Established Inhibitors
Oseltamivir Carboxylate0.5 - 2.0 nM0.2 - 1.0 nM5 - 20 nM[3]
Zanamivir0.5 - 1.5 nM0.3 - 1.2 nM1 - 5 nM[3]
Peramivir0.1 - 0.5 nM0.1 - 0.4 nM0.2 - 1.0 nM[4]
Laninamivir1 - 5 nM0.5 - 2.0 nM2 - 10 nM[4]
Novel Inhibitors
AN-329/107380211.92 µMNot ReportedNot Reported[5]
Compound Y-10.21 µMNot ReportedNot Reported[5]
errKPAQP (Peptide)2.26 µM (H1N1), 1.46 µM (H5N1)Not ReportedNot Reported[6]
Indolinone Derivative 3e0.03 µMNot ReportedNot Reported[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the influenza virus neuraminidase signaling pathway and a typical experimental workflow for assessing NAI efficacy.

Caption: Mechanism of Neuraminidase Inhibition.

Experimental_Workflow Start Start: NAI Candidate EnzymeAssay Neuraminidase Inhibition Assay (Fluorometric/Chemiluminescent) Start->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 CellCulture Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay) IC50->CellCulture EC50 Determine EC50 Value CellCulture->EC50 InVivo In Vivo Efficacy Studies (e.g., Mouse Model) EC50->InVivo Toxicity Toxicity and Pharmacokinetic Studies EC50->Toxicity End Clinical Candidate InVivo->End Toxicity->End

Caption: Workflow for NAI Efficacy Assessment.

Experimental Protocols

The evaluation of novel neuraminidase inhibitors involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is a fundamental method to determine the IC50 of a compound directly against the neuraminidase enzyme.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

Materials:

  • Recombinant neuraminidase from the target influenza strain.

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay buffer: e.g., 32.5 mM MES (pH 6.5), 4 mM CaCl2.[8]

  • Test compound (e.g., this compound) at various concentrations.

  • Positive control (e.g., Oseltamivir Carboxylate).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant neuraminidase, and assay buffer.

  • Initiate the enzymatic reaction by adding the MUNANA substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[8]

  • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit influenza virus replication in a cellular context.

Objective: To determine the concentration of an inhibitor that reduces the number of virus-induced plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Influenza virus stock of the desired strain.

  • Test compound at various concentrations.

  • Positive control (e.g., Oseltamivir).

  • Cell culture medium (e.g., DMEM) and serum.

  • Agarose overlay medium.

  • Crystal violet staining solution.

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayers and infect with a known dilution of influenza virus for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with an agarose medium containing different concentrations of the test compound or control.

  • Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-3 days).

  • Fix the cells with a formalin solution.

  • Remove the agarose overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.

Conclusion

The assessment of a novel neuraminidase inhibitor's clinical potential is a multi-faceted process that begins with robust in vitro characterization. As demonstrated with data from recently developed inhibitors, a promising candidate should exhibit low nanomolar to micromolar IC50 values against a broad range of clinically relevant influenza strains. Favorable outcomes in cell-based assays, followed by successful in vivo efficacy and safety studies, are critical next steps on the path to clinical development. While "this compound" remains a conceptual placeholder, the methodologies and comparative data presented here provide a solid foundation for evaluating its potential, and that of other emerging neuraminidase inhibitors, in the ongoing fight against seasonal influenza.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Neuraminidase-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Neuraminidase-IN-18 (CAS 2935407-32-0). As a novel polyheterocyclic neuraminidase (NA) inhibitor, full toxicological properties may not be fully established.[1] Therefore, it is prudent to handle this compound with the care required for potent pharmaceutical ingredients. The following procedures are based on best practices for handling such compounds and data from analogous neuraminidase inhibitors, Oseltamivir and Zanamivir.

Hazard Identification and Precautionary Measures

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the hazard profile can be inferred from similar neuraminidase inhibitors. Oseltamivir and Zanamivir are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][5] Oseltamivir may also cause an allergic skin reaction.[4]

Summary of Potential Hazards (Based on Analogous Compounds):

Hazard StatementClassificationSource (Analogous Compound)
Harmful if swallowedAcute Oral Toxicity, Category 4Oseltamivir, Zanamivir[2][3]
Causes skin irritationSkin Corrosion/Irritation, Category 2Oseltamivir, Zanamivir[2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Oseltamivir, Zanamivir[2][3]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Oseltamivir, Zanamivir[2][3]
May cause an allergic skin reactionSkin Sensitization, Category 1Oseltamivir[4]
Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic Hazard, Category 3Oseltamivir

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

Required PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A fully buttoned lab coat and sleeve protectors are required.Prevents direct skin contact with the compound.[2][3][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working with the powder outside of a certified chemical fume hood or if aerosolization is possible.Protects against inhalation of the powder, which is a primary exposure risk for potent compounds.[2][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safety and to maintain the integrity of the experiment.

Experimental Workflow for Safe Handling:

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble All Materials (Compound, Solvents, Glassware) gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Safe handling workflow for this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure for weighing.[6]

    • Assemble and inspect all required PPE before beginning any work.

    • Gather all necessary materials, including the compound, solvents, glassware, and any equipment for the experiment.

  • Handling:

    • Weighing: When handling the solid form, weigh the required amount in a ventilated enclosure to minimize the risk of inhalation.[6]

    • Solution Preparation: Prepare solutions within a chemical fume hood. Add solvents slowly to the solid to avoid splashing and aerosolization.

    • Experimental Use: Conduct all experimental procedures involving this compound within the designated containment area.

  • Cleanup and Decontamination:

    • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Clean all glassware and equipment thoroughly. If possible, develop a specific deactivation solution for the compound.[7]

    • Doff PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]
Sharps Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid and Emergency Response:

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation or a rash occurs, seek medical advice.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill For small spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a suitable, closed container for disposal. Avoid dust formation. Ensure adequate ventilation.[2][3] For large spills, evacuate the area and follow institutional emergency procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.